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  • Product: D-|A-Homo-Tyr-OH.HCl

Core Science & Biosynthesis

Foundational

The Mirror-Image Advantage: Engineering Protease-Resistant Therapeutics via D-Amino Acid Substitution

Part 1: Core Directive (Executive Summary) In the landscape of modern drug development, the "Chirality Cliff" represents a fundamental barrier. While biology is predominantly L-homochiral, the therapeutic stability of pe...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive (Executive Summary)

In the landscape of modern drug development, the "Chirality Cliff" represents a fundamental barrier. While biology is predominantly L-homochiral, the therapeutic stability of peptide drugs is often compromised by this very fact: endogenous proteases have evolved specifically to degrade L-amino acid sequences.[1]

This guide addresses the D- paradigm—specifically the strategic incorporation of D-amino acids and the engineering of Retro-Inverso (RI) peptides.[2][3] By flipping the stereochemistry from L- to D-, researchers can render therapeutics invisible to proteolytic enzymes while maintaining the topological fidelity required for receptor binding. This is not merely a chemical substitution; it is a stealth technology for biologics.

Part 2: Scientific Integrity & Logic

The Mechanistic Basis: Why D-Configuration Works

The efficacy of D-amino acid substitution relies on steric hindrance and stereochemical non-recognition .

  • Proteolytic Evasion: Endogenous peptidases (e.g., trypsin, chymotrypsin) possess active sites with chiral pockets designed to accommodate the specific spatial arrangement of L-amino acid side chains. The D-enantiomer projects its side chain in a mirror-image orientation, physically preventing the catalytic triad of the enzyme from engaging the peptide bond.[1]

  • The Retro-Inverso (RI) Strategy: Simply swapping L- to D-amino acids often destroys biological activity because the side-chain orientation (topology) relative to the backbone is reversed. The Retro-Inverso approach solves this by:

    • Reversing the Sequence: Synthesizing the peptide from C-terminus to N-terminus relative to the parent.

    • Inverting the Chirality: Using all D-amino acids. Result: The side chains of the RI peptide spatially overlap with the original L-peptide, preserving receptor binding affinity (

      
      ) while the backbone remains unrecognizable to proteases.
      
Experimental Protocol: Solid-Phase Synthesis of D-Peptides

Expertise Note: D-amino acids are more expensive and prone to specific aggregation issues. The following protocol integrates steps to mitigate racemization, a common failure point in D-peptide synthesis.

Workflow: Fmoc-SPPS for Retro-Inverso Peptides

Reagents:

  • Resin: Rink Amide ProTide (Low loading: 0.2–0.3 mmol/g to reduce aggregation).

  • Coupling Agents: DIC (Diisopropylcarbodiimide) / Oxyma Pure. Avoid HBTU/HATU for Cys/His to minimize racemization.

  • Solvent: DMF (Dimethylformamide).

Step-by-Step Methodology:

  • Sequence Reversal:

    • Input: Parent L-Sequence (N

      
       C): H2N-Ala-Gly-Phe-COOH
      
    • Target: RI Sequence (Synthesized C

      
       N): H2N-D-Phe-D-Gly-D-Ala-COOH (Note: The actual chemical synthesis still proceeds C-terminal to N-terminal on the resin, but the order of amino acids is reversed relative to the parent).
      
  • Resin Swelling & Deprotection:

    • Swell resin in DMF for 20 min.

    • Deprotect Fmoc group: 20% Piperidine in DMF (2

      
       5 min). Critical: Monitor UV absorbance to ensure complete removal.
      
  • Coupling (The Critical D-Step):

    • Activate Fmoc-D-Amino Acid (3 eq) with DIC (3 eq) and Oxyma (3 eq).

    • Pre-activation Time:0 minutes. Add reagents directly to resin.

    • Reasoning: D-isomers can undergo subtle racemization back to L- forms if activated for too long in basic conditions. In situ activation minimizes this risk.

    • Reaction time: 45–60 minutes at room temperature.

  • Cleavage & Isolation:

    • Cocktail: TFA/TIS/H2O (95:2.5:2.5).

    • Precipitate in cold diethyl ether.

    • Validation: Analyze via RP-HPLC. D-peptides and L-peptides will often co-elute on achiral columns; use a Chiral-AGP column if enantiomeric purity verification is required.

Self-Validating System: Serum Stability Assay

To prove the utility of the "D-" modification, you must compare half-life (


).
  • Incubation: Dissolve peptide (100

    
    M) in pooled human serum at 37°C.
    
  • Sampling: Aliquot at

    
    .
    
  • Quench: Add 1:1 Acetonitrile + 1% Formic Acid to precipitate serum proteins. Centrifuge at 14,000xg.

  • Analysis: Inject supernatant into LC-MS/MS.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .

Part 3: Visualization & Formatting

Data Presentation: Stability Comparison

The following table summarizes typical stability improvements observed when converting a bioactive L-peptide to its Retro-Inverso (RI) D-analog.

ParameterL-Parent PeptideRetro-Inverso (D-Analog)Improvement Factor
Protease Susceptibility High (Trypsin/Chymotrypsin)Negligible>100x
Serum Half-Life (

)
~0.5 – 2.0 Hours> 24 Hours12x – 50x
Receptor Affinity (

)
10 nM10 – 50 nMComparable (topology preserved)
Immunogenicity ModerateLow (haptenization risk)Variable
Visualization: The Retro-Inverso Logic

This diagram illustrates how reversing the sequence and inverting chirality results in a superimposable side-chain topology (the "Key") while changing the backbone (the "Handle").

RetroInversoLogic cluster_mechanism Mechanism of Action L_Peptide Parent L-Peptide (Natural) D_Peptide D-Enantiomer (Mirror Image) L_Peptide->D_Peptide Chiral Inversion (Loss of Binding) RI_Peptide Retro-Inverso Peptide (Reversed Sequence + D-AAs) L_Peptide->RI_Peptide 1. Reverse Sequence 2. Invert Chirality Target Biological Target (Receptor) L_Peptide->Target Binds (Unstable) Protease Serum Protease L_Peptide->Protease Degraded D_Peptide->Target No Binding (Steric Mismatch) RI_Peptide->Target Binds (Stable) RI_Peptide->Protease Resistant (Steric Hindrance)

Caption: Logical flow of Retro-Inverso engineering. The RI peptide mimics the L-peptide's binding topology but evades protease degradation.

Visualization: Experimental Workflow (SPPS)

This diagram details the critical steps in the chemical synthesis of D-peptides.

SPPS_Workflow Start Start: Resin Selection (Rink Amide ProTide) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Wash1 DMF Wash (x3) Deprotect->Wash1 Coupling Coupling D-Amino Acid (DIC/Oxyma - No Pre-activation) Wash1->Coupling Check Kaiser Test (Colorimetric) Coupling->Check Check->Deprotect Blue (Incomplete) Check->Deprotect Colorless (Complete) Next Cycle Cleave Cleavage from Resin (TFA/TIS/H2O) Check->Cleave Colorless (Complete) Last Cycle Purify RP-HPLC Purification & Lyophilization Cleave->Purify

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow optimized for D-amino acids to minimize racemization and aggregation.

References

  • Review on D-Amino Acids in Peptides: Title: The Significance of D-Amino Acids in Peptides: An In-depth Technical Guide Source: BenchChem / Frontiers in Chemistry
  • Retro-Inverso Concept & Application

    • Title: Recent Applic
    • Source: N
    • URL: [Link]

  • Synthesis Protocols (SPPS)

    • Title: Step-by-step guide to peptide synthesis and manufacturing
    • Source: Sterling Pharma Solutions
    • URL: [Link]

  • Therapeutic Applications (Alzheimer's)

    • Title: D-amino acid-based peptide inhibitors as early or prevent
    • Source: NIH / Frontiers in Neurology
    • URL: [Link]

Sources

Exploratory

A Technical Guide to the Spectral Characterization of D-alpha-Homo-Tyrosine Hydrochloride

This guide provides an in-depth analysis of the spectral data for D-alpha-homo-tyrosine hydrochloride, a crucial amino acid derivative in contemporary drug development and biochemical research. As a non-proteinogenic ami...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the spectral data for D-alpha-homo-tyrosine hydrochloride, a crucial amino acid derivative in contemporary drug development and biochemical research. As a non-proteinogenic amino acid, its unique structure offers novel opportunities for peptide modification and the design of bioactive compounds.[] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is not merely on the data itself, but on the causal reasoning behind the experimental choices and the rigorous interpretation of the resulting spectra to ensure structural confirmation and purity assessment.

Introduction to D-alpha-Homo-Tyrosine Hydrochloride

D-alpha-homo-tyrosine is an analogue of D-tyrosine, featuring an additional methylene group in its side chain.[] This seemingly minor extension can significantly alter the conformational properties and biological activity of peptides into which it is incorporated. The hydrochloride salt form enhances its solubility in aqueous media, a critical factor for many biochemical and pharmaceutical applications. Accurate and comprehensive spectral characterization is paramount to confirming the identity, purity, and structure of this compound before its use in further research and development.

The molecular structure of D-alpha-homo-tyrosine hydrochloride is presented below. Its key features include a carboxylic acid, an amine group (protonated as an ammonium salt), a p-hydroxyphenyl group, and an additional methylene group compared to tyrosine.

Caption: Molecular Structure of D-alpha-Homo-Tyrosine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For D-alpha-homo-tyrosine hydrochloride, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

Experimental Protocol: NMR Spectroscopy

A robust protocol for acquiring high-quality NMR spectra is essential for unambiguous structural assignment.

  • Sample Preparation: Dissolve approximately 5-10 mg of D-alpha-homo-tyrosine hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). D₂O is often preferred for its ability to exchange with labile protons (e.g., -OH, -NH₃⁺, -COOH), which can simplify the spectrum.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.[2]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[3]

    • Due to the lower natural abundance of ¹³C, a larger number of scans is required (e.g., 1024 or more).

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., DSS for D₂O or TMS for DMSO-d₆).

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR signals for D-alpha-homo-tyrosine hydrochloride in D₂O. Chemical shifts are estimates based on data for similar compounds.[4][5]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.1Doublet2HAromatic Protons (ortho to CH₂)
~6.8Doublet2HAromatic Protons (ortho to OH)
~4.0Triplet1Hα-Proton (CH-NH₃⁺)
~2.6Triplet2HBenzylic Protons (Ar-CH₂)
~2.1Multiplet2Hβ-Protons (CH₂-CH)

Interpretation of ¹H NMR Spectrum:

The aromatic region is expected to show a characteristic AA'BB' system, appearing as two doublets, due to the para-substituted phenyl ring. The protons ortho to the electron-donating hydroxyl group will be shielded and appear upfield (~6.8 ppm), while the protons ortho to the alkyl substituent will be slightly deshielded and appear downfield (~7.1 ppm).

The α-proton, being adjacent to the electron-withdrawing ammonium and carboxyl groups, is expected to be significantly deshielded and appear around 4.0 ppm as a triplet due to coupling with the adjacent β-protons. The benzylic protons (Ar-CH₂) will likely appear as a triplet around 2.6 ppm, coupled to the β-protons. The β-protons will be a more complex multiplet around 2.1 ppm due to coupling with both the α-proton and the benzylic protons.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for D-alpha-homo-tyrosine hydrochloride are presented below, based on values for tyrosine and related structures.[6][7]

Chemical Shift (ppm)Assignment
~175Carboxyl Carbon (C=O)
~156Aromatic Carbon (C-OH)
~131Aromatic Carbon (CH)
~130Aromatic Carbon (C-CH₂)
~116Aromatic Carbon (CH)
~55α-Carbon (CH-NH₃⁺)
~35Benzylic Carbon (Ar-CH₂)
~30β-Carbon (CH₂-CH)

Interpretation of ¹³C NMR Spectrum:

The carboxyl carbon is the most deshielded, appearing around 175 ppm. The aromatic carbons will have distinct chemical shifts. The carbon attached to the hydroxyl group (C-OH) will be the most deshielded of the aromatic carbons (~156 ppm). The protonated aromatic carbons will appear in the typical aromatic region (~116-131 ppm), while the quaternary carbon attached to the side chain (C-CH₂) will be at a slightly lower field (~130 ppm). The aliphatic carbons will be found upfield, with the α-carbon appearing around 55 ppm, and the benzylic and β-carbons at approximately 35 and 30 ppm, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The spectrum provides a "fingerprint" that is unique to the compound.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For the KBr method, a small amount of the sample is finely ground with dry potassium bromide and pressed into a thin, transparent disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then scanned, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands.

Predicted IR Spectral Data

The following table lists the expected characteristic IR absorption bands for D-alpha-homo-tyrosine hydrochloride.[4][8]

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3400-2500 (broad)StrongO-H (hydroxyl and carboxylic acid), N-H (ammonium) stretches
~3030MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch
~1730StrongC=O stretch (carboxylic acid)
~1610, ~1515StrongAromatic C=C stretches
~1250StrongC-O stretch (phenol)
~830StrongOut-of-plane C-H bend (para-disubstituted ring)

Interpretation of IR Spectrum:

The IR spectrum will be dominated by a very broad and strong absorption in the 3400-2500 cm⁻¹ region, which is characteristic of the overlapping stretching vibrations of the O-H groups from the phenol and carboxylic acid, and the N-H stretching of the ammonium group, all involved in hydrogen bonding.[4] The C=O stretch of the carboxylic acid will be a strong, sharp peak around 1730 cm⁻¹. The presence of the aromatic ring is confirmed by the C=C stretching bands around 1610 and 1515 cm⁻¹ and the strong out-of-plane C-H bending vibration around 830 cm⁻¹, which is indicative of para-substitution. Aliphatic and aromatic C-H stretching vibrations will be observed just above and below 3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is crucial for determining the molecular weight and confirming the structure.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent like methanol or water. Electrospray ionization (ESI) is a common and gentle ionization technique for polar molecules like amino acids, which will produce a protonated molecular ion [M+H]⁺.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Tandem MS (MS/MS): To obtain structural information, the molecular ion can be selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed.[9]

Predicted Mass Spectral Data

The molecular weight of D-alpha-homo-tyrosine is 195.21 g/mol .[10] The hydrochloride salt will likely dissociate in the ESI source. Therefore, we expect to see the protonated molecular ion [M+H]⁺ at m/z 196.

Predicted Fragmentation Pattern:

The fragmentation of tyrosine and its derivatives in the mass spectrometer often involves the loss of small neutral molecules and cleavage of the side chain.[11] The following fragmentation pathway is predicted for the [M+H]⁺ ion of D-alpha-homo-tyrosine.

fragmentation cluster_legend Fragmentation Pathway parent [M+H]⁺ m/z = 196 frag1 Loss of H₂O m/z = 178 parent->frag1 - H₂O frag2 Loss of HCOOH m/z = 150 parent->frag2 - HCOOH frag3 Benzylic Cleavage m/z = 107 parent->frag3 - C₃H₆NO₂ key [M+H]⁺: Protonated Molecular Ion m/z: mass-to-charge ratio

Caption: Predicted Fragmentation Pathway of D-alpha-Homo-Tyrosine

Interpretation of Mass Spectrum:

  • [M+H]⁺ (m/z 196): This is the protonated molecular ion, confirming the molecular weight of the free amino acid.

  • Loss of H₂O (m/z 178): The loss of a water molecule from the carboxylic acid group is a common fragmentation pathway for amino acids.

  • Loss of HCOOH (m/z 150): The loss of formic acid is another characteristic fragmentation of amino acids, resulting from the cleavage of the bond between the α-carbon and the carboxyl group.

  • Benzylic Cleavage (m/z 107): Cleavage of the bond between the β and γ carbons of the side chain would lead to the formation of a stable hydroxybenzyl cation, a prominent peak in the mass spectra of tyrosine and its derivatives.

Conclusion

The comprehensive spectral analysis of D-alpha-homo-tyrosine hydrochloride using NMR, IR, and Mass Spectrometry provides a self-validating system for its structural confirmation and purity assessment. Each technique offers complementary information, and together they create a detailed and unambiguous picture of the molecule. The predicted data and interpretations presented in this guide serve as a robust reference for researchers working with this important amino acid derivative, ensuring the integrity and reliability of their scientific investigations.

References

  • ResearchGate. (n.d.). (a) FT-IR spectra of tyrosine and oxidation products of tyrosine with laccase. Retrieved from ResearchGate. [Link][8]

  • Shchukin, P., et al. (2021). Fragmentation of tyrosine by low-energy electron impact. Journal of Physics: Conference Series, 1994(1), 012023. [Link][11]

  • ResearchGate. (n.d.). FTIR Spectrum of L-tyrosine hydrochloride crystalline powder. Retrieved from ResearchGate. [Link][4]

  • ResearchGate. (n.d.). I.R Spectrum of Tyrosine-Derivative {1}. Retrieved from ResearchGate. [Link]

  • Chemotion. (2025, May 16). NMR Analysis. Retrieved from Chemotion. [Link][2]

  • ResearchGate. (n.d.). The 13 C NMR spectra of 13 C, 15 N-L-tyrosine produced by (a) single.... Retrieved from ResearchGate. [Link]

  • Hellwig, P., et al. (2009). Spectroscopic analysis of tyrosine derivatives: on the role of the tyrosine-histidine covalent linkage in cytochrome c oxidase. The Journal of Physical Chemistry B, 113(40), 13349–13357. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from NP-MRD. [Link][7]

  • PubChem. (n.d.). (+)-Homotyrosine. Retrieved from PubChem. [Link][10]

  • ACS Publications. (2017, April 28). Characterization and Identification of Dityrosine Cross-Linked Peptides Using Tandem Mass Spectrometry. Retrieved from Analytical Chemistry. [Link]

  • RayBiotech. (n.d.). Fmoc-Homo-Tyrosine.DCHA. Retrieved from RayBiotech. [Link]

  • ResearchGate. (n.d.). MS2 fragmentation spectra of peptides with oxidized tyrosine a, c,.... Retrieved from ResearchGate. [Link]

  • BMRB. (n.d.). BMRB entry bmse000051 - L-Tyrosine. Retrieved from BMRB. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from Wikipedia. [Link][9]

  • PMC. (n.d.). Tyrosine-derived stimuli responsive, fluorescent amino acids. Retrieved from PMC. [Link]

  • ResearchGate. (n.d.). Experimental high-resolution solid-state ¹³C NMR spectrum recorded for.... Retrieved from ResearchGate. [Link]

  • SpectraBase. (n.d.). L-Tyrosine - Optional[1H NMR] - Spectrum. Retrieved from SpectraBase. [Link]

  • PMC. (2023, July 13). Ab initio study of molecular properties of l-tyrosine. Retrieved from PMC. [Link]

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from Master Organic Chemistry. [Link][3]

  • Walsh Medical Media. (2015, October 12). Raman and IR Spectral and DFT Based Vibrational and Electronic Characterization of Isolated and Zwitterionic Forms of L-Tyrosin. Retrieved from Walsh Medical Media. [Link]

  • Wikipedia. (n.d.). Amino acid. Retrieved from Wikipedia. [Link]

  • PubMed. (2016, February 19). Targeting tryptophan and tyrosine metabolism by liquid chromatography tandem mass spectrometry. Retrieved from PubMed. [Link]

  • ResearchGate. (n.d.). 1 H NMR (300 MHz, DMSO-d 6 ) spectra of the products isolated after.... Retrieved from ResearchGate. [Link]

  • Molnar Institute. (n.d.). Enantioselective multiple heart cutting online two-dimensional liquid chromatography-mass spectrometry of all proteinogenic amin. Retrieved from Molnar Institute. [Link]

  • PMDA. (n.d.). INFRARED REFERENCE SPECTRA. Retrieved from PMDA. [Link]

Sources

Foundational

Technical Guide: Solubility Profiling of D-alpha-homo-tyrosine Hydrochloride

This technical guide details the solubility profile, physicochemical behavior, and experimental characterization of D-alpha-homo-tyrosine hydrochloride . It is structured to serve researchers in peptide chemistry and dru...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, physicochemical behavior, and experimental characterization of D-alpha-homo-tyrosine hydrochloride . It is structured to serve researchers in peptide chemistry and drug discovery who require precise handling parameters for this non-proteinogenic amino acid derivative.

Executive Summary & Chemical Identity

D-alpha-homo-tyrosine hydrochloride (D-Hty-OH·HCl) is the hydrochloride salt of the D-enantiomer of homotyrosine. Structurally, it differs from D-tyrosine by the insertion of a methylene group (-CH₂-) into the side chain, extending the distance between the aromatic phenol and the


-carbon.

This structural modification increases the lipophilicity (LogP) of the side chain while retaining the polar zwitterionic core. The hydrochloride salt form is engineered to disrupt the strong intermolecular hydrogen bonding network typical of the zwitterionic solid state, thereby significantly enhancing aqueous solubility and facilitating dissolution in polar organic solvents used in Solid-Phase Peptide Synthesis (SPPS).

Physicochemical Profile
PropertySpecification
IUPAC Name (2R)-2-amino-4-(4-hydroxyphenyl)butanoic acid hydrochloride
Molecular Formula

Molecular Weight ~231.68 g/mol (Salt); 195.22 g/mol (Free Base)
Stereochemistry D-configuration (R-enantiomer)
pKa Values (Est.)

-COOH: ~2.2
Predicted LogP -1.6 (Free Base); Salt form partitions to aqueous phase

Solubility Landscape

Note: Specific solubility coefficients for this enantiomeric salt are not indexed in standard pharmacopeial databases. The data below represents validated trends derived from structural homologs (L-Homotyrosine HBr and L-Tyrosine HCl) and thermodynamic principles of amino acid salts.

Solvent Compatibility Table

The hydrochloride salt exhibits a "Salting-In" phenotype in protic solvents due to ionic dissociation.

Solvent ClassSolventSolubility RatingEstimated Range (25°C)Mechanistic Insight
Aqueous Water (pH < 5) Freely Soluble > 100 mg/mLIonic dissociation of

and

disrupts crystal lattice.
PBS (pH 7.4) Soluble 10–50 mg/mLBuffering towards pI (~5.6) may induce zwitterionic precipitation.
Polar Protic Methanol Soluble 20–50 mg/mLHigh dielectric constant supports ion solvation; preferred for stock solutions.
Ethanol Sparingly Soluble 5–15 mg/mLReduced polarity compared to MeOH increases ion pairing energy.
Polar Aprotic DMSO Freely Soluble > 100 mg/mLStrong dipole-dipole interactions; disrupts H-bonds effectively.
DMF Soluble 30–80 mg/mLStandard solvent for Fmoc-SPPS coupling reactions.
Non-Polar DCM / Hexane Insoluble < 0.1 mg/mLLack of solvation energy to overcome lattice enthalpy.
The pH-Solubility Relationship (Speciation)

The solubility of D-alpha-homo-tyrosine HCl is strictly pH-dependent. In the hydrochloride form, the molecule exists as a cationic species (


), which is highly soluble. As pH increases towards the isoelectric point (pI ~5.6), the molecule deprotonates to the zwitterion, the species with the lowest solubility (lowest lattice energy).

SolubilityEquilibrium SolidSalt Solid HCl Salt (Crystal Lattice) DissolvedSalt Dissolved Cation (R-NH3+, Cl-) SolidSalt->DissolvedSalt Dissolution (H2O) Zwitterion Zwitterion Precipitate (R-NH3+, COO-) Low Solubility DissolvedSalt->Zwitterion pH increase (NaOH) Anion Anionic Species (R-NH2, COO-) High pH Zwitterion->Anion pH > 10

Figure 1: Speciation and phase behavior of D-alpha-homo-tyrosine HCl. Solubility is maximized in acidic (cationic) and basic (anionic) regions, with a solubility minimum at the isoelectric point (zwitterion).

Experimental Protocol: Determination of Saturation Solubility

To validate the solubility for a specific batch (critical for GMP applications), use the Shake-Flask Method coupled with HPLC quantification.

Materials
  • Analyte: D-alpha-homo-tyrosine HCl (Solid).

  • Solvents: HPLC-grade Water, Methanol, DMSO.

  • Equipment: Orbital shaker (temp controlled), 0.45 µm PTFE syringe filters, HPLC-UV.

Workflow
  • Supersaturation: Add excess solid (~100 mg) to 1.0 mL of solvent in a glass vial.

  • Equilibration: Agitate at 25°C ± 0.1°C for 24 hours.

    • Visual Check: If solution becomes clear, add more solid until a precipitate persists.

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes. Filter supernatant through a 0.45 µm filter (pre-saturated).

  • Quantification: Dilute filtrate 1:100 and analyze via HPLC (C18 column, 254 nm detection against a standard curve).

ExperimentalWorkflow Start Start: Excess Solid + Solvent Agitate Agitate 24h @ 25°C (Thermodynamic Equilibrium) Start->Agitate Check Precipitate Visible? Agitate->Check AddSolid Add more D-Hty-HCl Check->AddSolid No Filter Centrifuge & Filter (0.45 µm) Check->Filter Yes AddSolid->Agitate Dilute Dilute Supernatant (1:100) Filter->Dilute HPLC HPLC-UV Quantification (254 nm) Dilute->HPLC

Figure 2: Step-by-step Shake-Flask protocol for determining thermodynamic solubility.

Applications & Formulation Implications

Peptide Synthesis (SPPS)

In Solid-Phase Peptide Synthesis, D-alpha-homo-tyrosine HCl is often used as a building block.

  • Solvent Choice: DMF or NMP are preferred. The HCl salt must be neutralized in situ (using DIPEA) or pre-converted to the Fmoc-protected free acid before coupling, as the free amine is required for reaction.

  • Solubility Warning: Direct dissolution of the HCl salt in DCM (dichloromethane) is poor. For DCM-based couplings, pre-dissolve in a small volume of DMF.

Drug Delivery

The "homo" modification extends the side chain, often used to:

  • Increase Proteolytic Stability: The non-standard backbone/side-chain length prevents recognition by standard proteases (e.g., chymotrypsin).

  • Enhance Receptor Selectivity: The extra methylene group alters the spatial orientation of the phenolic hydroxyl, potentially increasing affinity for specific GPCRs or kinase pockets.

References

  • GuideChem. (n.d.). L-Homotyrosine hydrobromide Physical Properties and Solubility. Retrieved from

  • Fisher Scientific. (n.d.). Microcystin-HtyR Solubility Data (Methanol/DMSO). Retrieved from

  • National Institutes of Health (NIH). (2014). Unnatural amino acids increase sensitivity and provide for the design of highly selective caspase substrates. PubMed Central. Retrieved from

  • BOC Sciences. (n.d.). D-Homotyrosine hydrobromide salt Product Profile. Retrieved from

  • Needham, T. E. (1970).[1] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Dissertations. Retrieved from

Sources

Exploratory

A Comprehensive Technical Guide to the Stability and Storage of D-alpha-homo-Tyrosine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction D-alpha-homo-tyrosine hydrochloride is a non-proteinogenic amino acid analog of significant interest in medicinal chemistry and drug discovery....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-alpha-homo-tyrosine hydrochloride is a non-proteinogenic amino acid analog of significant interest in medicinal chemistry and drug discovery. Its structural distinction from its natural counterpart, L-tyrosine, lies in the presence of an additional methylene group in the side chain. This modification can impart unique conformational properties to peptides and other pharmacologically active molecules, potentially enhancing their biological activity, metabolic stability, or receptor-binding affinity. As with any active pharmaceutical ingredient (API) or critical reagent, a thorough understanding of its chemical stability is paramount to ensure the integrity, reproducibility, and safety of research and development activities.

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for D-alpha-homo-tyrosine hydrochloride. Grounded in established principles of pharmaceutical stability testing and drawing upon data from related amino acid structures, this document is intended to serve as an essential resource for scientists and professionals working with this compound. We will delve into the potential degradation pathways, propose a robust stability testing protocol in line with regulatory expectations, and offer evidence-based recommendations for optimal storage and handling.

Physicochemical Properties and Inherent Stability

D-alpha-homo-tyrosine hydrochloride is an organic compound that exists as a crystalline solid at room temperature. As a hydrochloride salt of an amino acid, it possesses both an acidic carboxylic acid group and a basic amino group, as well as a phenolic hydroxyl group on the aromatic ring.[1] These functional groups are the primary sites for potential chemical degradation. The inherent stability of the molecule is influenced by its solid-state properties, such as crystallinity and hygroscopicity, as well as its susceptibility to environmental factors.

PropertyDescriptionPotential Impact on Stability
Physical Form Crystalline SolidCrystalline forms are generally more stable than amorphous forms due to lower molecular mobility.
Hygroscopicity As a salt, it may be hygroscopic, tending to absorb moisture from the air.[2]Moisture absorption can lead to chemical degradation through hydrolysis and can also affect the physical properties of the powder.
Functional Groups Amino group, Carboxylic acid, Phenolic hydroxyl group, Aromatic ringThese are reactive sites susceptible to oxidation, hydrolysis, and other degradation reactions.
Chirality D-alpha configurationWhile the D-configuration is generally more resistant to enzymatic degradation, chemical stability is not inherently different from the L-enantiomer.

Potential Degradation Pathways

Based on the chemical structure of D-alpha-homo-tyrosine hydrochloride and the known degradation patterns of similar aromatic amino acids, several potential degradation pathways can be anticipated.[3][4][5][6] Understanding these pathways is crucial for designing appropriate stability studies and developing stability-indicating analytical methods.

Oxidation

The phenolic hydroxyl group and the aromatic ring are susceptible to oxidation.[4] Oxidative degradation can be initiated by exposure to atmospheric oxygen, trace metal ions, or oxidizing agents. This can lead to the formation of colored degradation products, including quinones and cross-linked dimers (e.g., dityrosine analogs).[6]

Photodegradation

Aromatic amino acids can absorb ultraviolet (UV) light, leading to photochemical degradation.[7][8] This can involve the formation of reactive oxygen species that accelerate oxidative degradation or direct photochemical reactions of the molecule itself.

Hydrolysis

While the amide bonds in peptides are prone to hydrolysis, the free amino acid can also undergo degradation in the presence of water, particularly at elevated temperatures and non-neutral pH.[9] For the hydrochloride salt, the acidic nature of the compound in solution could influence hydrolytic stability.

Decarboxylation

At elevated temperatures, amino acids can undergo decarboxylation, leading to the loss of the carboxylic acid group as carbon dioxide and the formation of the corresponding amine.

G cluster_compound D-alpha-homo-Tyrosine Hydrochloride cluster_stressors Stress Factors cluster_degradation Potential Degradation Pathways Compound D-alpha-homo-Tyrosine Hydrochloride Oxidation Oxidation (O2, Metal Ions) Compound->Oxidation Light Photolysis (UV/Vis Light) Compound->Light Hydrolysis Hydrolysis (H2O, pH) Compound->Hydrolysis Heat Thermal Stress Compound->Heat Oxidative_Products Oxidative Products (Quinones, Dimers) Oxidation->Oxidative_Products Photo_Products Photodegradation Products Light->Photo_Products Hydrolytic_Products Hydrolytic Products Hydrolysis->Hydrolytic_Products Decarboxylation_Product Decarboxylation Product Heat->Decarboxylation_Product

Caption: Potential Degradation Pathways for D-alpha-homo-Tyrosine Hydrochloride.

Recommended Storage and Handling

Based on the potential degradation pathways and general guidelines for amino acid storage, the following conditions are recommended to ensure the long-term stability of D-alpha-homo-tyrosine hydrochloride:

ConditionRecommendationRationale
Temperature Solid: Store at 2-8°C for long-term storage. Room temperature is acceptable for short-term storage.[10] Solution: Store frozen at -20°C or below.[11]Lower temperatures slow down the rate of chemical reactions, including oxidation and thermal degradation.
Light Store in a light-resistant container.Protects the compound from photodegradation.
Humidity Store in a tightly sealed container in a dry environment. Consider storage in a desiccator.[2]Minimizes moisture absorption, which can lead to hydrolysis and physical changes.
Atmosphere For long-term storage, consider flushing the container with an inert gas like nitrogen or argon.Reduces exposure to atmospheric oxygen, thereby minimizing oxidative degradation.
In Solution Use sterile, oxygen-free buffers for dissolution. Prepare solutions fresh and use them promptly. For storage, aliquot into single-use vials to avoid repeated freeze-thaw cycles.[12]Solutions are generally less stable than the solid form. Avoiding contamination and repeated temperature fluctuations is critical.

A Protocol for Comprehensive Stability Testing

To rigorously define the stability profile of D-alpha-homo-tyrosine hydrochloride, a comprehensive stability testing program should be implemented, following the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2).[13][14][15][16]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop and validate a stability-indicating analytical method.[9][17][18][19]

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a 3% hydrogen peroxide solution and keep at room temperature for 24 hours.

  • Thermal Degradation (Solid State): Expose the solid compound to 80°C for 48 hours.

  • Photostability (Solid State): Expose the solid compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[13]

Samples from each stress condition should be analyzed by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to separate the parent compound from any degradation products.

G cluster_protocol Forced Degradation Protocol cluster_conditions Stress Conditions start D-alpha-homo-Tyrosine HCl (Solid & Solution) acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (Solid, 80°C) start->thermal photo Photostability (ICH Q1B) start->photo analysis Analysis by Stability-Indicating Method (e.g., HPLC) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end Identify Degradation Products & Validate Method analysis->end

Caption: Workflow for Forced Degradation Studies.

Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies are performed to determine the shelf-life and appropriate storage conditions for the compound.[13][14][15]

ICH Recommended Storage Conditions for Stability Testing:

StudyStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity

Experimental Protocol for Long-Term and Accelerated Stability:

  • Package D-alpha-homo-tyrosine hydrochloride in containers that simulate the intended storage packaging.

  • Place the samples in stability chambers maintained at the conditions specified in the table above.

  • Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated).

  • Analyze the samples using a validated stability-indicating method for purity, potency, and the presence of degradation products.

  • Monitor physical properties such as appearance, color, and moisture content.

Conclusion

D-alpha-homo-tyrosine hydrochloride, like other amino acid hydrochlorides, is a relatively stable compound when stored under appropriate conditions. The primary factors that can influence its stability are temperature, light, humidity, and atmospheric oxygen. By implementing the storage and handling recommendations outlined in this guide, researchers and drug development professionals can ensure the integrity and quality of this valuable compound. For critical applications, a comprehensive stability testing program, guided by the principles of forced degradation and ICH-compliant long-term and accelerated studies, is essential to definitively establish its shelf-life and degradation profile.

References

  • Elsellami, L., Pigeot-Rémy, S., Dappozze, F., Vocanson, F., Houas, A., & Guillard, C. (2010). Comparison of initial photocatalytic degradation pathway of aromatic and linear amino acids. Environmental Technology, 31(13), 1417-1422.
  • Taylor & Francis Online. (2010, November 5). Comparison of initial photocatalytic degradation pathway of aromatic and linear amino acids. Retrieved from [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • Purple Diamond. (2025, January 21). Understanding ICH Guidelines for Stability Testing. Retrieved from [Link]

  • Memmert. (2012, October 12). Stability tests according to ICH Q1A (R2). Retrieved from [Link]

  • BioBoston Consulting. (2024, October 14). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). Retrieved from [Link]

  • Taylor & Francis Online. (2010, November 5). Full article: Comparison of initial photocatalytic degradation pathway of aromatic and linear amino acids. Retrieved from [Link]

  • PubMed. (2010, December 1). Comparison of initial photocatalytic degradation pathway of aromatic and linear amino acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Amino acid. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. Retrieved from [Link]

  • MDPI. (2022, February 4). Radiolysis Studies of Oxidation and Nitration of Tyrosine and Some Other Biological Targets by Peroxynitrite-Derived Radicals. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Defining the Role of Tyrosine and Rational Tuning of Oxidase Activity by Genetic Incorporation of Unnatural Tyrosine Analogs. Retrieved from [Link]

  • Aston University. (n.d.). For Peer-Review Only. Retrieved from [Link]

  • PubMed. (2003, December 15). Tyrosine oxidation products: analysis and biological relevance. Retrieved from [Link]

  • ACS Publications. (2025, April 14). Mechanistic Insight into Tyrosine Oxidation at Carbon-Fiber Microelectrodes Revealed by Fast-Scan Cyclic Voltammetry. Retrieved from [Link]

  • MDPI. (2020, June 26). Photoprotective Effects of Selected Amino Acids on Naproxen Photodegradation in Aqueous Media. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of high temperature and high humidity on contents of protein, amino acids and sugars in wheat grains | Request PDF. Retrieved from [Link]

  • Pangoo. (2025, June 24). Shelf Life and Storage Requirements for Amino Acids: A Guide. Retrieved from [Link]

  • RSC Publishing. (n.d.). A high-field solid-state 35/37Cl NMR and quantum chemical investigation of the chlorine quadrupolar and chemical shift tensors in amino acid hydrochlorides. Retrieved from [Link]

  • University of Missouri. (n.d.). The particular method used for the hydrolysis. Retrieved from [Link]

  • Cubework. (n.d.). Amino Acid Solution Warehouse Storage. Retrieved from [Link]

  • CIB (CSIC). (n.d.). Hydrolysis method Samples are dried in pyrolyzed borosilicate hydrolysis tubes in a vacuum centrifugal concentrator and subjecte. Retrieved from [Link]

  • MDPI. (2022, May 12). Effects of Low Temperature on the Amino Acid Composition of Wheat Grains. Retrieved from [Link]

  • ACS Publications. (2006, January 19). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. Retrieved from [Link]

  • ScienceDirect. (2024, November 19). l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds. Retrieved from [Link]

  • MDPI. (2023, July 5). Effects of Storage Temperature at the Early Postharvest Stage on the Firmness, Bioactive Substances, and Amino Acid Compositions of Chili Pepper (Capsicum annuum L.). Retrieved from [Link]

  • Frontiers. (2022, June 1). Extreme Low-Temperature Stress Affects Nutritional Quality of Amino Acids in Rice. Retrieved from [Link]

  • IVT Network. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Google Patents. (n.d.). CN112920086A - Preparation method of L-tyrosine derivative.
  • Waters. (n.d.). Introduction to Hydrolysis. Retrieved from [Link]

  • Genosphere Biotechnologies. (n.d.). Best Practices for Peptide Storage and Handling. Retrieved from [Link]

  • BioMed Research International. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Radboud Repository. (2015, January 2). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Retrieved from [Link]

  • MDPI. (2021, May 28). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Retrieved from [Link]

  • CP Lab Safety. (n.d.). D-Homotyrosine hydrobromide, min 96%, 5 grams. Retrieved from [Link]

  • PubChem. (n.d.). (+)-Homotyrosine. Retrieved from [Link]

  • RayBiotech. (n.d.). Fmoc-Homo-Tyrosine.DCHA. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Precision Engineering of Peptides: Protocol for Incorporating D-Homo-Tyrosine (D-hTyr) via SPPS

Abstract & Strategic Rationale The incorporation of non-canonical amino acids (ncAAs) such as D-homo-tyrosine (D-hTyr) is a critical strategy in modern peptidomimetics. This modification serves a dual purpose: the D-conf...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The incorporation of non-canonical amino acids (ncAAs) such as D-homo-tyrosine (D-hTyr) is a critical strategy in modern peptidomimetics. This modification serves a dual purpose: the D-configuration confers significant resistance to proteolytic degradation (enhancing plasma half-life), while the homo-extension (insertion of an additional methylene group,


) alters the spatial orientation of the phenolic pharmacophore. This allows the side chain to reach deeper hydrophobic pockets in G-protein coupled receptors (GPCRs) or enzyme active sites that are inaccessible to native Tyrosine.

This guide details a high-fidelity Solid-Phase Peptide Synthesis (SPPS) protocol optimized for D-hTyr incorporation. Unlike standard couplings, this process prioritizes racemization suppression and atom economy , acknowledging the high cost and steric unique properties of the building block.

Pre-Synthesis Strategy: Reagent Architecture

Success relies on selecting reagents that minimize side reactions (O-acylation) and preserve chirality.

Building Block Selection
  • Reagent: Fmoc-D-hTyr(tBu)-OH

  • Rationale: The tert-butyl (tBu) protection on the phenol is mandatory. Without it, the hydroxyl group acts as a nucleophile, leading to ester formation (branching) during activation. The Fmoc group ensures orthogonality with acid-labile linkers.

The Activation System (Critical)

Avoid standard HBTU/DIEA cocktails. Strong bases (DIEA) extract the


-proton of D-amino acids, increasing the risk of racemization (conversion back to L-form or scrambling).
  • Recommended System: DIC (Diisopropylcarbodiimide) / Oxyma Pure

  • Mechanism: Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) acts as a superior nucleophile to HOBt, forming an activated ester that reacts rapidly with the amine while maintaining a pH < 7, virtually eliminating base-catalyzed racemization.

Resin Choice
  • C-Terminal Amides: Rink Amide ProTide (High swelling in DMF/DCM).

  • C-Terminal Acids: 2-Chlorotrityl Chloride (2-CTC) . Note: 2-CTC is preferred over Wang resin for D-hTyr loading to prevent racemization during the first residue attachment.

Experimental Workflow (Visualization)

The following diagram outlines the decision logic and workflow for incorporating D-hTyr, specifically addressing the "Expensive Reagent" constraint.

SPPS_Workflow Start Start: Resin Preparation Swell Swell Resin (DMF, 30 min) Start->Swell Deprotect Fmoc Removal (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF x3, DCM x3) Deprotect->Wash1 Decision Is Next AA D-hTyr? Wash1->Decision Std_Act Standard Activation (5 eq AA, HBTU/DIEA) Decision->Std_Act No (Standard AA) Prec_Act Precision Activation (3 eq Fmoc-D-hTyr, DIC/Oxyma) NO BASE Decision->Prec_Act Yes (D-hTyr) Std_Coup Coupling (30-45 min) Std_Act->Std_Coup Check Kaiser Test Std_Coup->Check Prec_Coup Extended Coupling (60-90 min, 50°C optional) Prec_Act->Prec_Coup Prec_Coup->Check Recycle Re-couple if Kaiser + Cap Capping (Ac2O/Lutidine) Check->Cap Blue (Incomplete) -> Recouple Check->Cap Colorless (Complete) Cap->Deprotect Next Cycle Next Proceed to Next Cycle Cap->Next Sequence Complete

Caption: Optimized SPPS cycle distinguishing standard residues from the high-value D-hTyr incorporation step.

Detailed Protocol: D-hTyr Incorporation

Phase A: Preparation
  • Resin Swelling: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes. Drain.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (

    
     min). Wash thoroughly with DMF (
    
    
    
    ) and DCM (
    
    
    ).
Phase B: The "Precision Coupling" (D-hTyr Step)

Standard protocols use 5–10 equivalents of AA. Because D-hTyr is expensive, we use 3 equivalents with extended time and superior chemistry.

  • Reagent Calculation:

    • Fmoc-D-hTyr(tBu)-OH: 3.0 eq (relative to resin loading).

    • Oxyma Pure: 3.0 eq.

    • DIC: 3.0 eq.

    • Solvent: DMF (Minimum volume to cover resin; high concentration drives kinetics).

  • Pre-Activation (0°C to RT):

    • Dissolve Fmoc-D-hTyr and Oxyma in DMF.

    • Add DIC.[1]

    • Crucial: Allow to activate for exactly 2–3 minutes. The solution will turn yellow/orange. Do not wait longer than 5 minutes to avoid formation of N-acylurea byproducts.

  • Coupling:

    • Add the activated mixture to the resin.[2]

    • Agitate at Room Temperature (RT) for 60–90 minutes .

    • Optional: If the peptide sequence is known to aggregate (e.g., hydrophobic stretches), heat to 50°C (microwave or water bath). Note: Do not exceed 50°C for D-amino acids to ensure stereochemical integrity.

  • Monitoring:

    • Perform a Kaiser Test (Ninhydrin).

    • Result: Beads must be colorless. If blue, perform a second coupling with 1.0 eq of reagents.

Phase C: Cleavage & Global Deprotection

The tBu group on D-hTyr requires standard acidolysis, but the bulky side chain can trap carbocations.

  • Cocktail Preparation (Reagent K mimic):

    • TFA: 92.5%

    • TIS (Triisopropylsilane): 2.5% (Scavenger)

    • Water: 2.5%

    • DODT (2,2'-(Ethylenedioxy)diethanethiol): 2.5% (Only if Cys/Met are present; otherwise increase Water/TIS).

  • Reaction: Shake for 2–3 hours at RT.

  • Precipitation: Filter resin, drop filtrate into ice-cold diethyl ether. Centrifuge to pellet.

Quantitative Data & Analysis

Expected Analytical Parameters
ParameterValue/Note
Molecular Weight Shift +14.03 Da vs. Native Tyrosine (due to extra

)
HPLC Retention Time Shifts to higher retention time (more hydrophobic than Tyr).
Chiral Purity Target > 99.5% D-isomer
Solubility Moderate. D-hTyr peptides are often more soluble than L-Tyr analogs due to disrupted secondary structure (beta-sheet breaking).
Racemization Check (Marfey's Method)

If chirality is critical for biological activity, validate the final peptide:

  • Hydrolyze a small peptide aliquot (6N HCl, 110°C, 24h).

  • Derivatize with FDAA (Marfey's Reagent).

  • Analyze via LC-MS. The D-hTyr-FDAA adduct will elute at a distinct time compared to the L-hTyr-FDAA adduct.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Coupling (Blue Beads) Steric hindrance or aggregation.Use Magic Mixture (DCM/DMF/NMP 1:1:1) or double couple.
Racemization (>1% L-isomer) Base-catalyzed proton extraction.Switch from HATU/DIEA to DIC/Oxyma . Ensure temperature

C.
Low Yield O-acylation of the phenol.Confirm the starting material was Fmoc-D-hTyr(tBu)-OH , not the free phenol.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

  • Gentilucci, L., et al. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization.[3] Current Pharmaceutical Design. Link

  • Thermo Fisher Scientific. Peptide Design: Principles & Methods. Link

Sources

Application

Application Note: D-Homo-Tyrosine in Peptide Library Construction

Executive Summary This guide details the integration of D-homo-tyrosine (D-hTyr) into synthetic peptide libraries. Unlike standard L-tyrosine or its D-isomer, D-hTyr offers a dual advantage: conformational extension via...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the integration of D-homo-tyrosine (D-hTyr) into synthetic peptide libraries. Unlike standard L-tyrosine or its D-isomer, D-hTyr offers a dual advantage: conformational extension via a methylene insertion (homologation) and proteolytic resistance via stereochemical inversion. This application note provides validated protocols for Fmoc-solid phase peptide synthesis (SPPS), library design strategies, and stability assays, specifically addressing the unique steric and chemical challenges posed by this non-canonical amino acid.

Introduction: The Physiochemical Advantage

In drug discovery, standard peptide libraries often fail due to poor metabolic stability or limited chemical space. D-homo-tyrosine addresses these bottlenecks through two mechanisms:

  • The "Swept Volume" Effect: The additional methylene group (

    
    ) in the side chain extends the reach of the phenolic hydroxyl group. This allows the residue to access deep hydrophobic pockets in GPCRs or kinase active sites that are sterically inaccessible to native Tyrosine.
    
  • Proteolytic Shielding: Endogenous proteases (e.g., Chymotrypsin) specifically recognize L-aromatic residues. The D-configuration of D-hTyr abolishes this recognition, while the extended side chain maintains—or enhances—receptor binding affinity.

Table 1: Comparative Properties of Tyrosine Variants
PropertyL-Tyrosine (L-Tyr)D-Tyrosine (D-Tyr)D-Homo-Tyrosine (D-hTyr)
Stereochemistry L (Natural)D (Inverted)D (Inverted)
Side Chain Length Standard (

)
StandardExtended (

)
Proteolytic Stability Low (High degradation)HighVery High
Structural Role

-helix /

-sheet

-turn inducer
Flexible Turn Inducer
Receptor Reach StandardStandardExtended (Deep Pocket)

Strategic Library Design

When designing a library (e.g., Positional Scanning Synthetic Combinatorial Library - PS-SCL), D-hTyr should not be inserted randomly. It is most effective when used to probe Structure-Activity Relationships (SAR) in regions known to drive instability or where binding affinity has plateaued.

Decision Matrix for D-hTyr Incorporation

The following logic gate determines when to substitute a native residue with D-hTyr during lead optimization.

SAR_Logic Start Lead Peptide Candidate Assay Evaluate Potency & Stability Start->Assay Decision1 High Potency Low Stability? Assay->Decision1 Decision2 Low Potency High Stability? Assay->Decision2 Action1 Replace L-Tyr/L-Phe with D-hTyr Decision1->Action1 Yes (Proteolysis Issue) Action2 Check Binding Pocket Depth (Modeling) Decision2->Action2 Yes (Binding Issue) Action3 Insert D-hTyr to Extend Reach Action2->Action3 Deep Pocket Identified

Figure 1: Decision matrix for incorporating D-hTyr into peptide scaffolds.

Protocol: Fmoc-SPPS of D-hTyr Peptides

Challenge: D-amino acids are prone to racemization (epimerization) during activation if base concentration is too high. Furthermore, the bulky side chain of D-hTyr can sterically hinder coupling efficiency.

Reagents Required:

  • Resin: Rink Amide (for amides) or Wang (for acids).[1]

  • Amino Acid: Fmoc-D-hTyr(tBu)-OH.

  • Coupling Agents: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate). Note: Avoid HBTU/HATU with high DIEA to minimize racemization risks.

  • Solvent: DMF (Dimethylformamide), peptide grade.

Step-by-Step Synthesis Workflow
  • Resin Swelling:

    • Swell resin in DMF for 30 minutes.

    • Why: Ensures accessibility of reactive sites inside the polymer matrix.

  • Fmoc Deprotection:

    • Treat with 20% Piperidine in DMF (

      
       min).
      
    • Wash with DMF (

      
       min).
      
    • QC: Perform UV monitoring at 301 nm (dibenzofulvene adduct) to ensure complete removal.

  • Activation & Coupling (The Critical Step):

    • Dissolve Fmoc-D-hTyr(tBu)-OH (3 eq relative to resin loading) in minimal DMF.

    • Add Oxyma Pure (3 eq).

    • Add DIC (3 eq).

    • Pre-activation: Stir for 2 minutes before adding to resin.

    • Reaction: Shake at room temperature for 60–90 minutes.

    • Expert Insight: The DIC/Oxyma system creates a neutral pH environment, significantly reducing the risk of D-to-L racemization compared to basic conditions (DIEA/HBTU) [1].

  • Monitoring:

    • Perform a Kaiser Test (if primary amine) or Chloranil Test (if secondary amine).

    • Result: If blue (Kaiser) or dark blue (Chloranil), coupling is incomplete. Re-couple using HATU/HOAt/DIEA (1:1:2) for 45 minutes as a "hard" coupling step, accepting a slight risk of racemization to ensure chain completion.

  • Capping (Optional but Recommended for Libraries):

    • Add Acetic Anhydride/DIEA/DMF (1:2:7) for 10 minutes to terminate unreacted chains.

  • Cleavage:

    • Cocktail: TFA/TIS/Water (95:2.5:2.5).

    • Time: 2–3 hours. The tBu protecting group on D-hTyr is acid-labile and removes cleanly.

SPPS_Workflow Resin Resin Swelling Deprotect Fmoc Removal (20% Piperidine) Resin->Deprotect Activate Activation (DIC/Oxyma) Deprotect->Activate Couple Coupling (Fmoc-D-hTyr) Activate->Couple QC Kaiser Test Couple->QC QC->Deprotect Pass QC->Couple Fail (Re-couple)

Figure 2: Optimized SPPS cycle for D-hTyr incorporation.

Validation Protocol: Proteolytic Stability Assay

To confirm the functional advantage of D-hTyr, compare the degradation rate of the modified peptide against the native L-peptide.

Enzyme:


-Chymotrypsin (cleaves C-terminal to Tyr, Phe, Trp).[2]
  • Preparation:

    • Prepare peptide stock (1 mM in PBS, pH 7.4).

    • Prepare Chymotrypsin solution (0.5 units/mL in PBS containing 2 mM CaCl

      
      ). Calcium stabilizes the enzyme [2].
      
  • Incubation:

    • Mix peptide and enzyme (Ratio 100:1 w/w).

    • Incubate at 37°C.

  • Sampling:

    • Take aliquots at

      
       minutes.
      
    • Quench: Immediately add equal volume of 1% TFA in Acetonitrile to stop the reaction.

  • Analysis:

    • Inject onto RP-HPLC (C18 column).

    • Calculate % remaining peptide based on Area Under Curve (AUC).

Expected Outcome:

  • L-Tyr Peptide: >50% degradation within 30–60 minutes.

  • D-hTyr Peptide: >90% intact after 4 hours.

Quality Control: Chiral Purity

Since D-hTyr is used specifically for its stereochemistry, verifying that no epimerization occurred during synthesis is vital.

  • Method: Marfey’s Analysis or Chiral HPLC.

  • Protocol: Hydrolyze a small sample of the peptide (6N HCl, 110°C, 24h). Derivatize with FDAA (Marfey’s reagent). Analyze via LC-MS.

  • Acceptance Criteria: < 1% L-hTyr content.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Gentilucci, L., et al. (2010). Peptides and Peptidomimetics in Medicine, Surgery and Biotechnology. Current Medicinal Chemistry. [Link]

Sources

Method

Application Note: Site-Selective Bioconjugation using D-Homo-Tyrosine (D-hTyr) Derivatives

Executive Summary The incorporation of non-canonical amino acids (ncAAs) into therapeutic peptides and proteins is a cornerstone of modern drug development. D-Homo-Tyrosine (D-hTyr) represents a high-value scaffold that...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of non-canonical amino acids (ncAAs) into therapeutic peptides and proteins is a cornerstone of modern drug development. D-Homo-Tyrosine (D-hTyr) represents a high-value scaffold that combines two critical properties: proteolytic resistance (conferred by the D-stereochemistry) and enhanced steric accessibility (conferred by the methylene "homo" spacer).

This Application Note details the protocols for incorporating D-hTyr into peptide backbones via Solid Phase Peptide Synthesis (SPPS) and utilizing its unique phenolic side chain for site-selective bioconjugation. We focus on the Mannich-type three-component ligation , a robust method that exploits the electron-rich phenol ring of D-hTyr to attach amine-functionalized payloads (fluorophores, drugs, or PEG chains) under mild conditions.

Chemical Basis & Structural Advantage

Unlike canonical L-Tyrosine (Tyr), D-hTyr offers a distinct structural profile that favors "sterically demanding" bioconjugations.

  • Extended Reach: The additional methylene group (

    
    ) in the side chain pushes the reactive phenolic head group further away from the peptide backbone. This reduces steric hindrance, allowing bulky payloads (e.g., ADCs) to conjugate more efficiently.
    
  • Metabolic Stability: The D-configuration prevents recognition by endogenous proteases, significantly increasing the serum half-life of the resulting conjugate.

  • Orthogonality: While sharing the redox properties of Tyr, the structural offset of D-hTyr often allows it to be distinguished in enzyme-mediated reactions or specific binding pockets.

Structural Comparison (Visualization)

structure_comparison cluster_0 Canonical L-Tyrosine cluster_1 D-Homo-Tyrosine (D-hTyr) Tyr L-Tyrosine (Backbone-CH2-Phenol) Steric High Steric Hindrance (Close to Backbone) Tyr->Steric hTyr D-Homo-Tyrosine (Backbone-CH2-CH2-Phenol) Tyr->hTyr Structural Modification Reach Extended Reach (+1 Methylene Group) hTyr->Reach Stability Proteolytic Resistance (D-Isomer) hTyr->Stability

Figure 1: Structural comparison highlighting the extended linker and stability features of D-hTyr.

Protocol A: Incorporation via Solid Phase Peptide Synthesis (SPPS)[1][2]

The following protocol describes the site-specific incorporation of Fmoc-D-hTyr-OH into a peptide sequence.

Reagents Required:

  • Resin: Rink Amide (for C-term amides) or Wang Resin (for C-term acids).

  • Amino Acid: Fmoc-D-homotyrosine (Fmoc-D-hTyr-OH).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIEA (N,N-Diisopropylethylamine).

  • Deprotection: 20% Piperidine in DMF.[1]

Step-by-Step Workflow:

  • Resin Swelling: Swell 100 mg of Rink Amide resin in DMF for 30 minutes.

  • Deprotection (Fmoc Removal):

    • Treat resin with 20% Piperidine/DMF (2 x 5 min).

    • Wash with DMF (5x), DCM (3x), DMF (3x).

  • Coupling of D-hTyr:

    • Stoichiometry: Use 3-4 equivalents (eq) of Fmoc-D-hTyr-OH relative to resin loading.

    • Activation: Dissolve Amino Acid (3 eq) and HATU (2.9 eq) in minimal DMF. Add DIEA (6 eq).

    • Reaction: Add activated solution to resin immediately. Shake at Room Temperature (RT) for 45–60 minutes.

    • Note: The "homo" side chain does not typically require double coupling unless the sequence is prone to aggregation.

  • Washing: Drain and wash with DMF (5x).[1]

  • Capping (Optional): Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

Protocol B: Bioconjugation via Mannich-Type Ligation

This is the primary application for D-hTyr. The Mannich reaction couples the electron-rich phenol of D-hTyr with an aldehyde and a primary amine (the payload). This reaction is highly selective for phenols and is accelerated by the electron-donating hydroxyl group.

Mechanism: The phenol ring of D-hTyr reacts with formaldehyde (or a masked aldehyde) and the amine-payload to form a stable benzoxazine linkage (in cyclic forms) or an aminomethyl-phenol derivative.

Reagents:

  • Peptide: Purified Peptide containing D-hTyr (1 mM in buffer).

  • Payload: Amine-containing molecule (e.g., Fluorophore-NH2, Drug-NH2) (5–10 eq).

  • Aldehyde Source: Formaldehyde (37% aq. solution) or Paraformaldehyde (10–50 eq).

  • Buffer: 50 mM Phosphate Buffer (pH 6.5) or MES Buffer. Avoid Tris or amine-based buffers.

Experimental Workflow:

mannich_workflow Start Start: Purified D-hTyr Peptide Mix Mix Peptide (1 mM) + Payload Amine (10 eq) in Phosphate Buffer pH 6.5 Start->Mix Aldehyde Add Formaldehyde (20 eq) Mix->Aldehyde Incubate Incubate 18-24h @ 37°C (Mild Agitation) Aldehyde->Incubate Quench Quench with Hydroxylamine or Desalt via Size Exclusion Incubate->Quench Analyze QC: LC-MS & HPLC Quench->Analyze

Figure 2: Workflow for Mannich-type bioconjugation of D-hTyr peptides.

Detailed Procedure:

  • Preparation: Dissolve the D-hTyr peptide in 50 mM Phosphate Buffer (pH 6.5) to a concentration of 1 mM.

  • Payload Addition: Add the amine-functionalized payload (e.g., Dansyl-cadaverine or a drug linker) at 10-fold molar excess. Ensure the payload is fully dissolved (add <10% DMSO if necessary).

  • Initiation: Add Formaldehyde (20-fold excess).

  • Incubation: Seal the reaction vessel and incubate at 37°C for 18–24 hours. The mild acidic pH (6.5) favors the imine formation intermediate while preserving the peptide structure.

  • Purification:

    • Small Scale: Use C18 Spin Tips or dialysis cassettes (MWCO appropriate for peptide).

    • Large Scale: Preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% TFA).

  • Characterization: Verify the mass shift. The Mannich adduct typically adds the mass of the payload + methylene (-CH2-) - 2 protons.

    • Expected Mass Shift:

      
      .
      

Quality Control & Characterization

Analytical Methods
  • HPLC: D-hTyr is more hydrophobic than Tyr. Expect a slight retention time shift (later elution) compared to the L-Tyr analog on C18 columns.

  • Mass Spectrometry (ESI-MS):

    • Synthesis Check: Confirm correct incorporation of D-hTyr (Mass = 195.2 Da residue weight vs 163.2 Da for Tyr).

    • Conjugation Check: Look for the mono-substituted (ortho-position) product. D-hTyr can theoretically accept two substitutions (ortho, ortho'), but steric bulk of the payload usually limits it to mono-substitution.

Troubleshooting Guide
IssuePossible CauseSolution
Low Conjugation Yield pH too high (>7.5)Lower pH to 6.0–6.5 to facilitate iminium ion formation.
Precipitation Payload insolubilityAdd up to 20% DMSO or DMF to the reaction mixture.
Multiple Additions High reactivity of PhenolReduce Formaldehyde equivalents to 5-10 eq; monitor reaction time.
No Reaction Buffer interferenceEnsure buffer is not amine-based (No Tris, Glycine). Use Phosphate or HEPES.
Racemization Harsh coupling conditionsUse HATU/DIEA and minimize base exposure time during SPPS.

Scientific Rationale & Advantages

The choice of D-Homo-Tyrosine is not merely structural but functional.

  • Bio-Orthogonality Mimicry: While not strictly "bio-orthogonal" like click chemistry, the D-hTyr Mannich reaction is effectively orthogonal in systems lacking other solvent-exposed, highly reactive phenols. The D-isomer's shape often prevents it from being buried in the hydrophobic core, keeping it available for reaction.

  • Therapeutic Stability: In peptide therapeutics (e.g., GLP-1 agonists), replacing L-Tyr with D-hTyr at non-critical binding sites can prevent degradation by DPP-IV or NEP enzymes, extending the drug's half-life while providing a handle for fatty acid acylation or PEGylation.

References

  • Vertex AI Search. (2026). Site-selective tyrosine bioconjugation via photoredox catalysis. Princeton University. 2

  • Vertex AI Search. (2026). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. ResearchGate. 3

  • Vertex AI Search. (2026). Convenient route to Fmoc-homotyrosine via metallaphotoredox catalysis. PubMed. 4[3][5]

  • Vertex AI Search. (2026). Target-Guided synthesis of metalloenzyme ligands. Universität des Saarlandes. 6

  • Vertex AI Search. (2026). Fmoc-L-homotyrosine Product Information. Chem-Impex. 7[5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of D-homo-tyrosine-containing Peptides by HPLC

Welcome to the technical support center for the purification of D-homo-tyrosine-containing peptides. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of D-homo-tyrosine-containing peptides. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and frequently asked questions related to the challenges encountered during the HPLC purification of these modified peptides. The incorporation of D-homo-tyrosine, a non-proteinogenic amino acid, introduces unique stereochemistry and increased hydrophobicity compared to its natural L-tyrosine counterpart, which can significantly impact chromatographic behavior. This resource provides in-depth technical guidance to navigate these complexities and achieve high-purity peptides.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of D-homo-tyrosine-containing peptides, offering step-by-step solutions grounded in chromatographic principles.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Symptoms: Your target peptide peak is asymmetrical, with a tail or front extending from the main peak. This can compromise resolution and accurate quantification.

Root Causes & Solutions:

  • Secondary Interactions with Residual Silanols: The basic functional groups in your peptide can interact with acidic silanol groups on the silica-based stationary phase, leading to peak tailing.[1][2][3]

    • Solution: Ensure the mobile phase is sufficiently acidic. A low pH (around 2) protonates the silanol groups, minimizing these unwanted interactions.[1][4] Trifluoroacetic acid (TFA) at a concentration of 0.1% is a standard and effective ion-pairing agent for this purpose.[5][6][7] Modern, high-purity silica columns with end-capping also significantly reduce residual silanol activity.[2][3]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of your peptide, it can exist in multiple ionization states, causing peak distortion.[2]

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the peptide's pKa.[4] For most peptides, a pH of 2-3 is effective.

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the sample load. Perform a loading study to determine the optimal sample concentration for your column dimensions.

  • Extra-column Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing.[2]

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and keep the length to a minimum.[2]

Issue 2: Poor Resolution Between the D-homo-tyrosine Peptide and its Diastereomer (L-homo-tyrosine peptide)

Symptoms: The peaks for your target D-homo-tyrosine peptide and its L-diastereomer are co-eluting or have minimal separation.

Root Causes & Solutions:

  • Insufficient Selectivity of the Stationary Phase: While diastereomers can often be separated on standard achiral columns like C18 due to differences in their three-dimensional structure and interaction with the stationary phase, this is not always guaranteed.[8][9][10] The subtle conformational changes induced by the D-homo-tyrosine may not be sufficient for baseline separation on a standard C18 column.

    • Solution 1: Optimize the Gradient. A shallower gradient increases the time the peptides interact with the stationary phase, which can enhance the resolution of closely eluting species.[5][11] Try decreasing the gradient slope (e.g., from 1% B/min to 0.5% B/min).

    • Solution 2: Change the Organic Modifier. Acetonitrile is the most common organic modifier. However, switching to or adding another solvent like methanol or isopropanol can alter the selectivity of the separation.[4][12]

    • Solution 3: Adjust the Temperature. Temperature can affect peptide conformation and interaction with the stationary phase, thereby influencing selectivity.[13][14] Experiment with temperatures ranging from ambient to 40-60°C.

    • Solution 4: Consider a Different Achiral Stationary Phase. Columns with different bonded phases, such as C8, Phenyl-Hexyl, or embedded polar groups, can offer different selectivities for diastereomers.[15] Phenyl phases, in particular, can provide unique pi-pi interactions that may aid in separating aromatic-containing peptides.

    • Solution 5: Employ a Chiral Stationary Phase (CSP). If optimizing conditions on an achiral column fails, a chiral column is the most direct approach for separating diastereomers.[8][10][16][17] CSPs based on macrocyclic glycopeptides (e.g., teicoplanin) or crown ethers are often effective for separating chiral amino acids and peptides.[8][16][18]

Issue 3: Low Sample Recovery

Symptoms: The amount of purified peptide recovered after lyophilization is significantly lower than expected based on the crude sample load.

Root Causes & Solutions:

  • Peptide Precipitation: D-homo-tyrosine increases the hydrophobicity of the peptide, which can lead to poor solubility in the initial, highly aqueous mobile phase, causing it to precipitate on the column.[12][19]

    • Solution: Dissolve the crude peptide in a solvent that ensures complete solubilization, such as a small amount of DMSO, and then dilute with the initial mobile phase.[20] Be mindful that a strong organic solvent in the sample can cause peak distortion if the volume is too large. Alternatively, start the gradient with a slightly higher percentage of organic solvent.

  • Irreversible Adsorption: Highly hydrophobic peptides can bind irreversibly to the stationary phase, especially if the column is aging or fouled.[21][22]

    • Solution: Use a column with a pore size appropriate for your peptide (wide-pore, 300 Å, is generally recommended for peptides).[13] Regularly clean your column according to the manufacturer's instructions. If recovery issues persist, consider a less hydrophobic stationary phase (e.g., C8 or C4).

  • Peptide Degradation: Some peptides can be sensitive to prolonged exposure to acidic conditions.

    • Solution: Minimize the time the peptide spends in the acidic mobile phase. Once fractions are collected, consider neutralizing them with a volatile base like ammonium bicarbonate before lyophilization, if compatible with your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing an HPLC method for a D-homo-tyrosine-containing peptide?

A1: A good starting point is a standard reversed-phase C18 column (e.g., 4.6 x 150 mm, 3-5 µm particle size, 300 Å pore size) with a linear gradient.[23]

ParameterRecommended Starting Condition
Mobile Phase A 0.1% TFA in HPLC-grade water
Mobile Phase B 0.1% TFA in HPLC-grade acetonitrile
Gradient 5-95% B over 30-60 minutes
Flow Rate 1.0 mL/min for analytical scale
Column Temperature 30-40°C
Detection 210-220 nm (for the peptide backbone) and ~275 nm (for the tyrosine ring)

This initial "scouting" gradient will show you the approximate elution time of your peptide, which you can then use to develop a more focused, shallower gradient for better resolution.[7][11]

Q2: How does the D-homo-tyrosine affect the retention time compared to a peptide with L-tyrosine?

A2: D-homo-tyrosine has an additional methylene group in its side chain compared to tyrosine, making it more hydrophobic.[24] Therefore, a peptide containing D-homo-tyrosine will generally have a longer retention time on a reversed-phase column than its equivalent containing L-tyrosine, eluting at a higher acetonitrile concentration. Furthermore, the D-configuration can alter the peptide's secondary structure, which can also influence its interaction with the stationary phase and thus its retention time relative to its all-L counterpart.[14]

Q3: My peptide is very hydrophobic and elutes very late in the gradient. How can I improve this?

A3: For very hydrophobic peptides, you can try the following:

  • Use a less retentive stationary phase: Switch from a C18 to a C8 or C4 column.

  • Increase the column temperature: Higher temperatures can reduce retention times for hydrophobic peptides.[13]

  • Use a stronger organic modifier: Adding n-propanol or isopropanol to the acetonitrile can help elute highly hydrophobic peptides.[12]

  • Use a steeper gradient: While this may reduce resolution, it will shorten the retention time.

Q4: Is it necessary to filter my sample before injection?

A4: Yes, it is highly recommended. Crude peptide samples can contain insoluble material that can clog the HPLC system and damage the column.[23] Always dissolve your sample completely and then centrifuge and filter it through a 0.22 µm or 0.45 µm syringe filter before injection.[23]

Experimental Workflow & Protocols

Protocol 1: Sample Preparation
  • Weigh the lyophilized crude peptide.

  • Dissolve the peptide in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a concentration of 1 mg/mL.[23] If solubility is an issue, use a minimal amount of a stronger solvent like DMSO to dissolve the peptide first, then dilute with the initial mobile phase.

  • Vortex the solution briefly to ensure complete dissolution.[23]

  • Centrifuge the sample to pellet any insoluble material.

  • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[23]

Protocol 2: HPLC Purification Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_post Post-Purification SamplePrep Sample Preparation Injection Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation Separation Column Separation MobilePhasePrep->Separation Injection->Separation Detection UV Detection Separation->Detection FractionCollection Fraction Collection Detection->FractionCollection Analysis Purity Analysis (Analytical HPLC) FractionCollection->Analysis Pooling Pooling Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization

Troubleshooting Decision Tree

Troubleshooting_Tree cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues Start Poor Chromatogram PeakShape Asymmetric Peaks? Start->PeakShape Resolution Poor Resolution? Start->Resolution Tailing Tailing PeakShape->Tailing Yes Fronting Fronting PeakShape->Fronting Yes PeakShape->Resolution No CheckTFA Ensure 0.1% TFA Tailing->CheckTFA ReduceLoad Reduce Sample Load Fronting->ReduceLoad ShallowGradient Use Shallower Gradient Resolution->ShallowGradient Yes ChangeTemp Adjust Temperature ShallowGradient->ChangeTemp ChangeSolvent Change Organic Modifier ChangeTemp->ChangeSolvent ChiralColumn Consider Chiral Column ChangeSolvent->ChiralColumn

References

  • Separation of D-Amino Acid-Containing Tripeptide L-Asn-D-Trp-L-Phe-NH2 and Its Diastereomer Using Crown–Ether-Type Chiral Stationary Phase. MDPI. Available at: [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE HPLC Columns. Available at: [Link]

  • HPLC of Peptides and Proteins. SpringerLink. Available at: [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies. Available at: [Link]

  • Peptide Isolation – Method Development Considerations. Waters Corporation. Available at: [Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent Technologies. Available at: [Link]

  • Tips for optimization of peptides and proteins separation by reversed-phase. YMC. Available at: [Link]

  • How to Reduce Peak Tailing in HPLC?. Phenomenex. Available at: [Link]

  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. Available at: [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]

  • Can someone provide a detailed protocol for sample and solvent preparation for HPLC analysis of peptides?. ResearchGate. Available at: [Link]

  • Peptide Synthetic, Analyzed with HPLC - AppNote. MicroSolv Technology Corporation. Available at: [Link]

  • Does waters have a column to separate peptide enantiomers or peptide diastereomers?. Waters Corporation. Available at: [Link]

  • HPLC Analysis and Purification of Peptides. PMC. Available at: [Link]

  • Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. PMC. Available at: [Link]

  • Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. LCGC International. Available at: [Link]

  • How to verify location of D- and L- amino acid in a peptide sequence?. ResearchGate. Available at: [Link]

  • [Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials. Available at: [Link]

  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Available at: [Link]

  • How can I separate two diastreomeric peptides with a reverse phase column?. ResearchGate. Available at: [Link]

  • The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. YouTube. Available at: [Link]

  • How can i prevent the peak tailing in HPLC?. ResearchGate. Available at: [Link]

  • Reversed Phase Chromatography; Principles and methods handbook. The Wolfson Centre for Applied Structural Biology. Available at: [Link]

  • Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Biotage. Available at: [Link]

  • Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent. Available at: [Link]

  • Designing Purification Methods for Hydrophobic Peptides. The Nest Group. Available at: [Link]

  • HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. Available at: [Link]

  • Troubleshooting GLP-1 Agonist Methods: Real Failures, Root Causes, and Fixes in UHPLC/HPLC. Separation Science. Available at: [Link]

  • How to prevent breakthrough during your peptide purification with flash chromatography. Biotage. Available at: [Link]

  • Peptide analysis using reverse phase liquid chromatography. Separation Science. Available at: [Link]

  • What are the common challenges faced in peptide purification using chromatography?. Quora. Available at: [Link]

  • Reducing non-specific protein binding in HPLC. Element Lab Solutions. Available at: [Link]

  • Peptide Diastereomers, Separation of. ResearchGate. Available at: [Link]

  • Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. Available at: [Link]

  • HPLC analysis and purification of peptides. SciSpace. Available at: [Link]

  • Investigation of Impurities in Peptide Pools. ResearchGate. Available at: [Link]

  • Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. PMC. Available at: [Link]

Sources

Optimization

Technical Support Center: Aggregation of Peptides Containing D-homo-tyrosine

Introduction: The D-homo-tyrosine Paradox Welcome to the technical guide for handling peptides containing D-homo-tyrosine (D-hTyr) . As researchers, you select D-hTyr to enhance proteolytic stability (via the D-configura...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The D-homo-tyrosine Paradox

Welcome to the technical guide for handling peptides containing D-homo-tyrosine (D-hTyr) . As researchers, you select D-hTyr to enhance proteolytic stability (via the D-configuration) and explore novel receptor binding pockets (via the extended ethyl-phenyl side chain).

However, this residue introduces a unique "aggregation paradox":

  • Stereochemical Disruption: While isolated D-amino acids often act as

    
    -sheet breakers in L-peptides, the aromatic stacking capability of the tyrosine side chain, combined with the increased flexibility of the methylene extension (
    
    
    
    vs
    
    
    ), can induce novel, highly stable amyloid-like aggregates driven by
    
    
    -
    
    
    interactions.
  • Hydrophobicity: The additional methylene group increases the hydrophobicity index compared to native Tyrosine, exacerbating solubility issues in aqueous buffers.

This guide provides autonomous troubleshooting workflows to navigate these challenges.

Part 1: Synthesis (Solid Phase Peptide Synthesis - SPPS)

Issue: Incomplete coupling or deletion sequences during the incorporation of D-hTyr or subsequent residues.

Q1: Why is the coupling efficiency of D-hTyr significantly lower than L-Tyr?

A: Two factors are at play: Steric Hindrance and On-Resin Aggregation . The "homo" extension adds flexibility but also bulk. If the peptide chain has already formed secondary structures (


-sheets) on the resin, the N-terminus becomes inaccessible. D-hTyr, being bulky, struggles to penetrate this solvated matrix.

Troubleshooting Protocol:

  • Switch Resin: Use a low-loading resin (0.2–0.4 mmol/g) such as ChemMatrix® or Tentagel . These PEG-based resins swell better in polar solvents than polystyrene, reducing chain crowding.

  • Chaotropic Solvents: Displace inter-chain hydrogen bonds.

    • Standard: DMF.[1][2]

    • Optimization: Use NMP (N-methyl-2-pyrrolidone) or a "Magic Mixture" of DCM/DMF/NMP (1:1:1) + 1% Triton X-100 .

  • Elevated Temperature: Perform the coupling of D-hTyr at 50°C - 75°C (microwave or conventional heating). Note: Do not exceed 75°C to avoid racemization, although D-isomers are generally robust.

Q2: I see "deletion sequences" (missing residues) after D-hTyr is added. Why?

A: The D-hTyr residue may induce a "kink" that promotes intermolecular H-bonding, leading to aggregation of the growing chain. This "terminates" the synthesis effectively because the N-terminus is buried.

Corrective Action:

  • Double Coupling: Perform double coupling for the residue immediately following D-hTyr.

  • Capping: Aggressively cap unreacted amines with acetic anhydride to prevent truncated impurities that are hard to purify later.

  • Pseudoprolines: If the sequence allows (i.e., contains Ser/Thr/Cys), insert a pseudoproline dipeptide 2-3 residues away from the D-hTyr to disrupt the secondary structure.

Visualization: SPPS Troubleshooting Workflow

SPPS_Troubleshooting Start Issue: Low Coupling Yield of D-hTyr Check_Resin Check Resin Loading (Is it > 0.5 mmol/g?) Start->Check_Resin Switch_Resin Switch to Low Loading PEG-Resin (0.2-0.4 mmol/g) Check_Resin->Switch_Resin Yes Check_Solvent Current Solvent System? Check_Resin->Check_Solvent No Switch_Resin->Check_Solvent Optimize_Solvent Switch to NMP or DMF + 0.1M LiCl (Chaotropic) Check_Solvent->Optimize_Solvent Standard DMF Check_Temp Coupling Temperature? Check_Solvent->Check_Temp Already Optimized Optimize_Solvent->Check_Temp Increase_Temp Increase to 50-75°C (Microwave preferred) Check_Temp->Increase_Temp Room Temp Double_Couple Perform Double Coupling with HATU/HOAt Check_Temp->Double_Couple Already Heated

Figure 1: Decision tree for optimizing the synthesis of peptides containing aggregation-prone D-hTyr.

Part 2: Purification & Solubility

Issue: The crude peptide precipitates in aqueous buffers or elutes as a broad/tailing peak on HPLC.

Q3: My peptide is insoluble in water/acetonitrile mixtures. How do I dissolve it for purification?

A: D-hTyr increases hydrophobicity. If the peptide has a neutral net charge (pI close to pH 7), it will aggregate via hydrophobic collapse.

Solubility Protocol (Step-by-Step):

  • Calculate pI: Determine the isoelectric point.

  • Organic First: Dissolve the crude peptide in a minimal volume of 100% DMSO or HFIP (Hexafluoroisopropanol). HFIP is particularly effective at breaking

    
    -sheets.
    
  • Slow Dilution: Add the aqueous buffer (with 0.1% TFA) dropwise to the organic layer while vortexing.

  • Chaotropes: If precipitation persists, add 6M Guanidine-HCl or 8M Urea . These can be loaded directly onto the HPLC column (the salts will wash out in the void volume).

Q4: The HPLC peak is very broad. Is this impurity or aggregation?

A: Broad peaks often indicate on-column aggregation. The high local concentration of peptide on the stationary phase drives self-association, especially with the


-stacking potential of D-hTyr.

Troubleshooting Table: HPLC Optimization

ParameterStandard ConditionOptimized for D-hTyr AggregatesReason
Column Temp 25°C60°C - 70°C Heat disrupts intermolecular H-bonds and hydrophobic interactions, sharpening peaks.
Stationary Phase C18C4 or C8 Lower hydrophobicity prevents irreversible adsorption of the bulky D-hTyr.
Mobile Phase Water/ACN + TFAWater/ACN + 0.1% HClO4 Perchlorate is a chaotic anion that disrupts hydrogen bonding better than TFA.
Gradient Linear 5-95%Shallow Gradient Focus on the elution zone (e.g., 30-50% B over 20 mins) to separate conformers.

Part 3: Stability & Storage

Issue: The peptide forms a gel or visible fibrils upon storage at 4°C.

Q5: Why does my peptide gel over time?

A: This is likely amyloid-like fibrillization . The D-configuration prevents degradation by proteases, but it does not prevent physical aggregation. In fact, the "homo" ethyl spacer in D-hTyr can allow aromatic rings to stack in a "ladder" formation (


-stacking) that is sterically forbidden for L-Tyr.

Prevention Strategy:

  • Lyophilization: Store as a dry powder.

  • TFA Removal: Ensure all TFA is exchanged for HCl or Acetate before final freeze-drying. Residual TFA acts as an ion-pairing agent that promotes hydrophobic aggregation.

  • Concentration: Avoid storing stock solutions > 1 mg/mL in aqueous buffer. If high concentration is needed, use 10-20% DMSO.

Visualization: Aggregation Mechanism

Aggregation_Mechanism Monomer Monomer (Random Coil) Nucleation Nucleation (D-hTyr Pi-Stacking) Monomer->Nucleation High Conc. + Hydrophobicity Oligomer Oligomer (Beta-Sheet) Nucleation->Oligomer Rapid Growth Strategy1 Strategy: HFIP/DMSO (Solubilize) Nucleation->Strategy1 Fibril Insoluble Fibril (Gelation) Oligomer->Fibril Irreversible Strategy2 Strategy: D-Pro or N-Me (Design Change) Oligomer->Strategy2

Figure 2: Pathway of aggregation driven by D-hTyr aromatic stacking and intervention points.

Part 4: Analytical Characterization

Issue: Mass Spec (ESI-MS) shows the correct mass, but the spectrum is noisy or shows multimers.

Q6: How do I distinguish between a covalent dimer (disulfide) and a non-covalent aggregate in MS?

A:

  • Check Charge States: Non-covalent aggregates often show a distribution of charge states (e.g.,

    
    ) that disappears under harsher ionization conditions.
    
  • Source Fragmentation: Increase the "Cone Voltage" or "Declustering Potential" on the MS. If the dimer peak disappears, it was a non-covalent aggregate held together by D-hTyr interactions.

  • LC-MS Condition: Run the LC-MS at elevated temperature (60°C). If the dimer persists, it is likely covalent (check for Cys or oxidized Tyr-Tyr crosslinks).

References

  • Paradisi, M. et al. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? National Institutes of Health. Link

  • Zapadka, K. L. et al. (2017).[3] Factors affecting the physical stability (aggregation) of peptide therapeutics.[3][4][5] Interface Focus. Link

  • Merck Millipore. (2025). Overcoming Aggregation in Solid-phase Peptide Synthesis.Link

  • BenchChem Technical Support. (2025). Aggregation Issues in Peptides Containing Hydrophobic Residues.[1][5][6][7][8]Link

  • CEM Corporation. (2014). High Efficiency Solid Phase Peptide Synthesis (HE-SPPS).[9]Link

Sources

Troubleshooting

Improving the yield of peptides with D-homo-tyrosine

Technical Support Center: Optimization of D-Homo-Tyrosine Peptide Synthesis Welcome. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of D-Homo-Tyrosine Peptide Synthesis

Welcome. I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your standard SPPS protocols are failing to incorporate D-homo-tyrosine (D-hTyr) efficiently, or you are observing significant impurities (deletion sequences, racemates) in your crude trace.

D-hTyr presents a unique "double-edged" challenge: the D-configuration makes it susceptible to racemization during activation, while the homo-elongation (an extra methylene group,


) increases side-chain flexibility. This flexibility often induces aggregation or "fold-back" steric shielding, preventing the N-terminus from reacting, despite not being "hindered" in the traditional sense (like Aib or Val).

This guide is structured to troubleshoot these specific kinetic and thermodynamic barriers.

Module 1: Pre-Synthesis Critical Check

Before you blame the coupling reagent, you must validate the foundation. D-hTyr residues are prone to inducing


-turn secondary structures that promote aggregation on-resin.

Protocol 1.1: Resin Selection Strategy

  • The Issue: High loading (

    
    ) forces growing chains into proximity, exacerbating the aggregation caused by D-hTyr's flexible side chain.
    
  • The Fix: Use ChemMatrix (PEG-based) or low-loading Polystyrene (0.2–0.3 mmol/g) .

  • Why: PEG-based resins solvate the polymer matrix better than PS, physically separating the "floppy" D-hTyr side chains to maintain accessibility for the next incoming amino acid.

Protocol 1.2: The Building Block

  • Standard: Fmoc-D-hTyr(tBu)-OH.

  • Critical Check: Ensure the side-chain phenol is protected with tert-butyl (tBu).[1] Unprotected phenols are nucleophilic and will react with activated esters, leading to branched peptides (O-acylation).

Module 2: Coupling Optimization (The "Gold Standard")

The most common error is using HATU/DIEA for D-amino acids. While fast, the basic environment of HATU couplings significantly increases the rate of proton abstraction at the


-carbon, leading to racemization (conversion of D-hTyr back to L-hTyr).

Protocol 2.1: The Racemization-Free Cocktail Use DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime).

  • Mechanism: Oxyma creates an activated ester that is less reactive than the OAt ester (from HATU) but significantly more acidic (

    
    ). This acidity suppresses the base-catalyzed proton abstraction responsible for racemization while maintaining high coupling efficiency.
    

Table 1: Coupling Reagent Performance Matrix for D-hTyr

Reagent SystemCoupling SpeedRacemization RiskAggregation SolvencyRecommendation
DIC / Oxyma HighVery Low HighPrimary Choice
HATU / DIEA Very HighHigh MediumAvoid for D-AA
PyBOP / HOBt MediumMediumLowOutdated
DIC / HOAt HighLowMediumGood Alternative

Protocol 2.2: Microwave Settings If using automated microwave synthesis:

  • Temperature Limit: Strictly

    
     .
    
  • Reasoning: Higher temperatures (

    
    ) provide the thermal energy required to overcome the rotational barrier for racemization. For D-hTyr, the entropic freedom of the side chain makes it even more susceptible to thermal instability during activation.
    

Module 3: Troubleshooting Logic (Decision Trees)

Use the following workflows to diagnose your specific failure mode.

Visual 1: Low Yield / Deletion Sequence Troubleshooting

LowYieldTroubleshooting Start Problem: Low Yield / Deletion at D-hTyr CheckResin Step 1: Check Resin Loading Start->CheckResin ResinHigh > 0.5 mmol/g? CheckResin->ResinHigh SwitchResin Action: Switch to ChemMatrix or Low Load PS ResinHigh->SwitchResin Yes CheckReagent Step 2: Check Coupling Cocktail ResinHigh->CheckReagent No IsBaseFree Is it Base-Free (DIC/Oxyma)? CheckReagent->IsBaseFree SwitchReagent Action: Switch to DIC/Oxyma (Remove DIEA/NMM) IsBaseFree->SwitchReagent No CheckAgg Step 3: Aggregation Check IsBaseFree->CheckAgg Yes DoubleCouple Action: Double Couple (2 x 60 min) CheckAgg->DoubleCouple Mild MagicMix Action: Use 'Magic Mixture' (DCM/DMF/NMP + 1% Triton X) CheckAgg->MagicMix Severe

Caption: Systematic workflow for diagnosing deletion sequences at the D-hTyr step. Prioritize resin swelling and base-free coupling.

Visual 2: The Racemization Mechanism & Prevention

Understanding why racemization happens allows you to prevent it.

RacemizationMech ActivatedAA Activated D-hTyr (Oxyma Ester) BaseAttack Base (DIEA) Abstracts Alpha-Proton ActivatedAA->BaseAttack High pH D_Isomer D-hTyr (Desired) ActivatedAA->D_Isomer Acidic Conditions (DIC/Oxyma) Oxazolone Oxazolone Intermediate BaseAttack->Oxazolone Enolization Planar Enolate (Chirality Lost) Oxazolone->Enolization Reprotonation Reprotonation Enolization->Reprotonation L_Isomer L-hTyr (Impurity) Reprotonation->L_Isomer 50% Reprotonation->D_Isomer 50%

Caption: Pathway of base-catalyzed racemization via oxazolone formation. The green path indicates the safe route using acidic additives.

Module 4: FAQ & Troubleshooting

Q1: My mass spec shows a peak at [M + D-hTyr + 106]. What is this? A: This is likely a benzyl adduct . If you are using a benzyl-based protection group or linker, carbocations generated during cleavage can re-attach to the electron-rich phenol ring of D-hTyr.

  • Fix: Increase scavenger load in your cleavage cocktail. Use TIS (Triisopropylsilane) at 2.5–5% and add DODT (2,2'-(Ethylenedioxy)diethanethiol) if the sequence contains Trp/Met/Tyr.

Q2: The coupling efficiency is <80% even with DIC/Oxyma. What now? A: The "homo" side chain is likely creating a hydrophobic pocket that excludes reagents.

  • Fix: Use Chaotropic Salts .[2] Add 0.1M LiCl or KSCN (Potassium Thiocyanate) to the coupling mixture. These salts disrupt the hydrogen bonding network and "unfold" the resin-bound peptide, exposing the amine.

Q3: Can I use PyBOP? A: Only if strictly necessary. Phosphonium salts (PyBOP) require base (DIEA) to function. If you must use PyBOP, use TMP (2,4,6-Trimethylpyridine/Collidine) instead of DIEA. Collidine is a weaker base and sterically hindered, reducing the risk of alpha-proton abstraction (racemization) [1].

Q4: Is D-hTyr compatible with "Standard" Fmoc deprotection (20% Piperidine)? A: Generally, yes. However, if the D-hTyr is followed by a bulky residue, the deprotection might be slow.

  • Fix: Add 0.1M HOBt to the deprotection solution. This suppresses aspartimide formation (if Asp is present) and can help solvate the resin during deprotection.[2]

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403.

  • Mowery, B. P., et al. (2006). Investigation of the effects of microwave heating on the racemization of amino acids during solid-phase peptide synthesis. Journal of Peptide Science, 12, 107-113.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Peptide Engineering: D-homo-Tyrosine vs. Other Unnatural Tyrosine Analogs

Welcome to a comprehensive guide designed for innovators in peptide-based therapeutics and molecular biology. The strategic incorporation of unnatural amino acids (UAAs) into peptides is a cornerstone of modern drug disc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for innovators in peptide-based therapeutics and molecular biology. The strategic incorporation of unnatural amino acids (UAAs) into peptides is a cornerstone of modern drug discovery, offering a powerful toolkit to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity.[1][2] Tyrosine, with its phenolic side chain, is a frequent target for modification due to its critical role in molecular recognition, signal transduction, and as a site for post-translational modifications.[3]

This guide provides an in-depth comparison of D-homo-tyrosine against other prevalent unnatural tyrosine analogs. We will move beyond a simple catalog of compounds to explore the causal relationships between chemical structure, conformational effects, and biological outcomes, supported by experimental data and actionable protocols.

The Rationale for Tyrosine Analogs in Peptide Design

Tyrosine is a versatile amino acid capable of donating both a proton and an electron, making it a key player in many enzymatic reactions.[3] Its aromatic side chain engages in crucial π-π stacking and hydrophobic interactions, while the hydroxyl group participates in hydrogen bonding, phosphorylation, and sulfation. Modifying this residue allows researchers to fine-tune peptide properties for enhanced therapeutic potential. The goals of such modifications typically include:

  • Improving Enzymatic Stability: Natural peptides are often rapidly degraded by proteases. Incorporating UAAs can sterically hinder enzyme recognition and cleavage, increasing the peptide's in vivo half-life.[2][4]

  • Enhancing Receptor Affinity & Selectivity: By introducing novel side chains or conformational constraints, analogs can optimize the fit of a peptide to its target receptor, boosting potency and reducing off-target effects.[1][5]

  • Modulating Physicochemical Properties: Analogs can alter a peptide's solubility, lipophilicity, and ability to cross cellular membranes.[5]

  • Introducing Biophysical Probes: Modified tyrosines can serve as spectroscopic or fluorescent probes to study peptide structure, function, and binding events.[3][6]

Structural Comparison of Key Tyrosine Analogs

The choice of analog is dictated by the specific properties one wishes to impart on the peptide. Below is a visual comparison of L-Tyrosine with three distinct classes of unnatural analogs: a stereoisomer (D-Tyr), a backbone homolog (D-homo-Tyr), and a ring-substituted variant (3-Fluoro-Tyr).

G cluster_L_Tyr L-Tyrosine (Natural) cluster_D_Tyr D-Tyrosine (Stereoisomer) cluster_D_homo_Tyr D-homo-Tyrosine (Backbone Homolog) cluster_F_Tyr 3-Fluoro-L-Tyrosine (Ring-Substituted) L_Tyr L_Tyr D_Tyr D_Tyr D_homo_Tyr D_homo_Tyr F_Tyr F_Tyr

Caption: Chemical structures of L-Tyrosine and representative unnatural analogs.

Deep Dive: D-homo-Tyrosine

D-homo-tyrosine is a homolog of D-tyrosine, featuring an additional methylene group in the peptide backbone between the alpha-carbon and the carboxyl group. This seemingly minor change has profound structural and functional consequences.

Structural & Conformational Impact: The extended backbone of a homo-amino acid alters the peptide's main-chain torsion angles (phi and psi), providing access to conformations not achievable with standard alpha-amino acids. Specifically, β-amino acids like D-homo-tyrosine are known to be potent inducers of turn-like structures, effectively acting as conformational constraints.[2] This can be particularly useful for stabilizing β-hairpins or other folded structures that are critical for receptor recognition.

Biological Consequences & Applications:

  • Enhanced Proteolytic Resistance: The altered backbone structure is poorly recognized by many proteases, leading to a significant increase in the peptide's stability against enzymatic degradation.[2] This is a primary reason for its use in therapeutic peptide design.

  • Receptor Binding Modulation: By locking the peptide into a specific bioactive conformation, D-homo-tyrosine can significantly enhance binding affinity. However, if the induced conformation is not optimal for the receptor, a decrease in affinity can also occur. This highlights the importance of rational design and structural knowledge of the peptide-receptor complex.

Comparative Analysis: D-homo-Tyrosine vs. Other Analogs

The selection of a tyrosine analog is a critical experimental decision. The following table and discussion compare D-homo-tyrosine to other common classes of tyrosine analogs based on their primary effects and ideal use cases.

Analog ClassPrimary Structural EffectPrimary Physicochemical EffectKey Biological ImpactIdeal Application
D-homo-Tyrosine Induces turns/stable folds; alters backbone spacingIncreased flexibility in some contextsHigh proteolytic resistance; conformational constraintEnhancing in vivo stability; mimicking β-turn motifs.
D-Tyrosine Disrupts α-helices; promotes specific turn types (e.g., Type II' β-turn)None on side chainHigh proteolytic resistance; can alter receptor selectivityIncreasing metabolic half-life; probing stereochemical sensitivity of receptors.[4][7]
Ring-Substituted (e.g., F-Tyr, Cl-Tyr, NO₂-Tyr)Minimal change to backbone conformationAlters pKa, redox potential, and aromatic interactions of the phenol ringCan enhance binding via new interactions (e.g., halogen bonds); acts as a probe.[3][8]Mechanistic studies of enzyme function; NMR structural analysis (F-Tyr); introducing novel binding contacts.[3]
N-Methylated Restricts amide bond (phi) rotation; reduces H-bond donor capacityIncreased lipophilicityImproved membrane permeability; moderate increase in proteolytic resistanceImproving oral bioavailability and cell penetration.[5]
Side-Chain Modified (e.g., Dmt¹)Steric bulk alters local conformation and receptor fitIncreased lipophilicityCan dramatically increase binding affinity and selectivity by occupying new pocketsOptimizing ligand-receptor interactions for potency.[5]
¹Dmt = 2',6'-dimethyltyrosine
Analysis in Depth
  • For Maximizing Stability: Both D-Tyrosine and D-homo-Tyrosine are excellent choices. The L-to-D substitution is a classic strategy for thwarting proteases.[4][7] However, D-homo-tyrosine offers a different mode of conformational restriction that may be more beneficial if a specific turn structure is desired. The choice often depends on the peptide's secondary structure; a D-amino acid can be highly destabilizing in an α-helix, whereas D-homo-tyrosine's effect is more localized to inducing a turn.[7]

  • For Probing Mechanism & Structure: Ring-substituted analogs are unparalleled. For instance, incorporating a series of fluorinated tyrosines with progressively lower pKa values can be used to systematically probe the role of the hydroxyl proton's acidity in an enzymatic reaction.[3] 3,5-Difluorotyrosine (F₂Y) has been used as a tyrosinase-resistant mimic of tyrosine, enabling specific screening assays for protein tyrosine phosphatases (PTPs).[8]

  • For Enhancing Potency: While conformational constraints from D-homo-tyrosine can improve potency, direct modification of the side chain, such as with 2',6'-dimethyltyrosine (Dmt) , often yields more dramatic results. Replacing Tyr with Dmt in an enkephalin analog increased lipophilicity and boosted analgesic activity at opioid receptors significantly.[5] This is a direct result of optimizing the pharmacophore for a better fit.

Experimental Workflows & Protocols

The successful application of these analogs requires robust experimental methodologies. Here, we outline a standard workflow for the synthesis and evaluation of a peptide containing an unnatural tyrosine analog.

Workflow: Peptide Synthesis, Purification, and Analysis

G start Design Peptide Sequence (Select UAA & Position) spps Solid-Phase Peptide Synthesis (SPPS) - Select appropriate resin & protecting groups - Automated or manual coupling cycles start->spps cleavage Cleavage & Deprotection - Cleave peptide from resin - Remove side-chain protecting groups (e.g., with TFA cocktail) spps->cleavage purification Purification - Reverse-Phase HPLC (RP-HPLC) cleavage->purification analysis Characterization & Analysis - Mass Spectrometry (Confirm Mass) - Analytical HPLC (Assess Purity) purification->analysis folding Conformational Analysis - Circular Dichroism (CD) Spectroscopy analysis->folding binding Functional Assay 1: Binding Affinity - Radioligand Binding Assay or - Fluorescence Polarization (FP) analysis->binding stability Functional Assay 2: Stability - Proteolytic Degradation Assay analysis->stability end Data Interpretation & Next Design Cycle folding->end binding->end stability->end

Caption: Standard workflow for incorporating a UAA and evaluating its impact.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with a UAA

This protocol describes the manual incorporation of an Fmoc-protected tyrosine analog into a peptide sequence using standard Fmoc/tBu chemistry.

Causality: The Fmoc (fluorenylmethyloxycarbonyl) group is a base-labile protecting group for the N-terminus, while side chains are protected by acid-labile groups (like tBu for the Tyr hydroxyl). This orthogonality allows for the selective deprotection of the N-terminus at each step without disturbing the side chains until the final cleavage.

Methodology:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling: If starting from a bare resin, perform the first coupling according to the resin manufacturer's protocol.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 10 minutes.

    • Wash the resin thoroughly with DMF (5x) and then dichloromethane (DCM) (2x) and DMF (2x).

    • Self-Validation: Perform a Kaiser test. A positive result (blue beads) confirms the presence of a free primary amine, indicating successful deprotection.

  • Amino Acid Activation & Coupling:

    • In a separate tube, dissolve the Fmoc-protected amino acid (3-5 equivalents over resin loading) and an activating agent (e.g., HBTU, 3-5 eq.) in DMF.

    • Add a base, typically diisopropylethylamine (DIPEA) (6-10 eq.), to the activation mixture.

    • Immediately add the activated amino acid solution to the reaction vessel containing the deprotected resin.

    • Agitate for 1-2 hours at room temperature. For the unnatural analog, a longer coupling time or double coupling may be necessary due to potential steric hindrance.

  • Wash & Repeat:

    • Drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (2x), and DMF (2x).

    • Self-Validation: Perform a Kaiser test. A negative result (yellow/clear beads) indicates complete coupling.

    • Return to Step 3 for the next amino acid in the sequence.

  • Final Cleavage: Once the synthesis is complete, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

Protocol 2: Circular Dichroism (CD) Spectroscopy for Conformational Analysis

Causality: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting spectrum is highly sensitive to the peptide's secondary structure (α-helix, β-sheet, random coil). Comparing the CD spectra of the native peptide and its UAA-containing analog provides direct evidence of conformational changes induced by the substitution.[9]

Methodology:

  • Sample Preparation: Dissolve the purified, lyophilized peptides in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 50-100 µM. The buffer must be free of components that absorb in the far-UV region.

  • Instrument Setup: Use a calibrated CD spectrometer. Set the measurement parameters:

    • Wavelength Range: 190-260 nm (Far-UV region).

    • Pathlength: 1 mm quartz cuvette.

    • Bandwidth: 1.0 nm.

    • Scan Speed: 50 nm/min.

    • Data Pitch: 0.5 nm.

    • Accumulations: Average 3-5 scans to improve the signal-to-noise ratio.

  • Data Acquisition:

    • Record a baseline spectrum using only the buffer.

    • Record the spectrum for the native peptide.

    • Record the spectrum for the UAA-containing peptide analog.

  • Data Processing & Analysis:

    • Subtract the buffer baseline from each peptide spectrum.

    • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) using the formula: MRE = (θ * 100) / (c * n * l), where θ is the observed ellipticity, c is the molar concentration, n is the number of residues, and l is the pathlength in cm.

    • Compare the MRE spectra. An α-helix shows characteristic negative bands at ~222 nm and ~208 nm and a positive band at ~195 nm. A β-sheet shows a negative band around 218 nm. A random coil shows a strong negative band near 200 nm.[9] Significant shifts in these bands between the native and analog peptides indicate a change in secondary structure.

Conclusion & Future Outlook

The choice between D-homo-tyrosine and other unnatural tyrosine analogs is not a matter of inherent superiority but of strategic alignment with experimental goals. D-homo-tyrosine is a powerful tool for enforcing conformational rigidity and enhancing proteolytic stability through backbone extension. In contrast, D-tyrosine offers similar stability benefits via stereochemical inversion, while ring-substituted analogs provide a nuanced method for tuning electronic properties and introducing biophysical probes without significantly altering the peptide backbone.

As our understanding of peptide-receptor interactions becomes more sophisticated, the rational design and application of UAAs will continue to be a driving force in the development of next-generation peptide therapeutics with precisely engineered properties.

References

  • Lu, W., et al. (2011). Defining the Role of Tyrosine and Rational Tuning of Oxidase Activity by Genetic Incorporation of Unnatural Tyrosine Analogs. Journal of the American Chemical Society. [Link]

  • Noor, A., et al. (2021). Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids. Chemical Society Reviews. [Link]

  • Kohn, P. & Zhang, L. (2026). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society. [Link]

  • Kohn, P. & Zhang, L. (2026). Expedient Synthesis of N-Protected/ C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. PubMed. [Link]

  • Singh, I., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry. [Link]

  • Bio-Synthesis Inc. Unnatural / Unusual Amino Acids. Bio-Synthesis. [Link]

  • van Hest, J.C.M. & Kiick, K.L. (2004). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews. [Link]

  • Hubbell, W.L. Expression of recombinant proteins containing unnatural amino acids in E. coli and spin labeling with K1 and T1. UCLA. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Levit, A.T., et al. (2021). Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. ChemBioChem. [Link]

  • Yao, Z.J., et al. (2004). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. Journal of the American Chemical Society. [Link]

  • Liu, Y., et al. (2022). A Novel Insight into Screening for Antioxidant Peptides from Hazelnut Protein: Based on the Properties of Amino Acid Residues. Foods. [Link]

  • Babizhayev, M.A., et al. (2015). Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. International Journal of Molecular Sciences. [Link]

  • Babizhayev, M.A., et al. (2015). Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. ResearchGate. [Link]

  • Sowntharya, R., et al. (2023). Tyrosine-Derived Polymers as Potential Biomaterials: Synthesis Strategies, Properties, and Applications. Biomacromolecules. [Link]

  • Beene, D.L., et al. (2004). Tyrosine residues that control binding and gating in the 5-hydroxytryptamine3 receptor revealed by unnatural amino acid mutagenesis. The Journal of Neuroscience. [Link]

  • Shiraishi, R. & Ohsawa, I. (2021). Biological Functions of Antioxidant Dipeptides. Journal of Nutritional Science and Vitaminology. [Link]

  • Checco, J.W. (2020). Advancing d-amino acid-containing peptide discovery in the metazoan. Peptides. [Link]

  • Hay, D.L., et al. (2021). Development of High Affinity Calcitonin Analog Fragments Targeting Extracellular Domains of Calcitonin Family Receptors. International Journal of Molecular Sciences. [Link]

  • Mais, L., et al. (2024). Dually Labeled Neurotensin NTS1R Ligands for Probing Radiochemical and Fluorescence-Based Binding Assays. Journal of Medicinal Chemistry. [Link]

  • Levit, A.T., et al. (2021). Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. ChemBioChem. [Link]

  • Babizhayev, M.A., et al. (2015). Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. MDPI. [Link]

  • Sun, J., et al. (2021). D-amino acid substituted peptides. Preprints.org. [Link]

  • Bajaj, D., et al. (2019). In vivo biosynthesis of tyrosine analogs and their concurrent incorporation into a residue-specific manner for enzyme engineering. Chemical Communications. [Link]

  • AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]

  • Sowntharya, R., et al. (2024). Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels. ACS Omega. [Link]

  • Keire, D.A., et al. (2002). Structure and receptor binding of PYY analogs. Peptides. [Link]

  • Shakespeare, A.P., et al. (2004). Asymmetric Synthesis of the ( S )-1,1-Dioxido-isothiazolidin-3-one Phosphotyrosine Mimetic via Reduction of a Homochiral ( R ). ResearchGate. [Link]

  • Galal, A.M., et al. (2000). Synthesis of D-Homo Analogs of Neurosteroids. Molecules. [Link]

  • Micali, N., et al. (2022). Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine. Gels. [Link]

  • ResearchGate. Figure 3. Three distinct conformations of peptide 3 with relevant... ResearchGate. [Link]

  • Wikipedia. Amino acid. Wikipedia. [Link]

  • AAPPTec. Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. AAPPTec. [Link]

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Comparative

A Senior Application Scientist's Guide to Functional Assays for Peptides Containing D-homo-tyrosine

Introduction: The "Why" of D-homo-tyrosine in Peptide Therapeutics In the landscape of peptide drug discovery, the pursuit of enhanced therapeutic profiles is relentless. We move beyond the 20 canonical amino acids to en...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Why" of D-homo-tyrosine in Peptide Therapeutics

In the landscape of peptide drug discovery, the pursuit of enhanced therapeutic profiles is relentless. We move beyond the 20 canonical amino acids to engineer peptides with superior stability, refined receptor affinity, and tailored functional responses. One such modification is the incorporation of D-homo-tyrosine, a non-canonical amino acid.

Structurally, D-homo-tyrosine is an isomer of the naturally occurring L-tyrosine, featuring an additional methylene group in its side chain and a D-chiral configuration. This seemingly subtle alteration has profound implications:

  • Enhanced Proteolytic Stability: The D-configuration renders peptide bonds resistant to cleavage by common proteases, significantly extending the peptide's in vivo half-life.[1][2]

  • Conformational Constraint: The longer side chain can alter the peptide's three-dimensional structure, potentially locking it into a more bioactive conformation or improving its selectivity for a specific receptor subtype.[3]

  • Modified Pharmacology: These structural changes can translate into altered binding kinetics and functional efficacy at the target receptor, sometimes revealing novel signaling pathways or biased agonism.[3][4]

However, the introduction of such a novel residue necessitates a rigorous and multi-faceted functional evaluation. A simple binding assay is insufficient; we must dissect the peptide's complete signaling signature. This guide provides a comparative framework for selecting, implementing, and interpreting a suite of functional assays to comprehensively characterize peptides containing D-homo-tyrosine, moving from initial target engagement to downstream cellular responses.

Part 1: Foundational Assays - Does the Peptide Bind its Target?

Before assessing function, we must confirm and quantify the physical interaction between the peptide and its receptor. This baseline is critical, as any changes in functional potency must be interpreted in the context of binding affinity.

Competitive Radioligand Binding Assay (RBA)

This classic method remains a gold standard for quantifying the affinity of a test ligand by measuring its ability to displace a known radiolabeled ligand.

Causality Behind the Choice: RBA provides a direct measure of binding to the receptor in a membrane preparation, which is a close-to-native environment. It is highly sensitive and reproducible, making it excellent for determining the inhibition constant (Ki), a true measure of affinity.

Experimental Protocol: Competitive RBA

  • Preparation: Prepare cell membrane fractions from a cell line overexpressing the target receptor.

  • Reaction Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a high-affinity radiolabeled ligand (e.g., ³H-labeled native peptide), and varying concentrations of the unlabeled D-homo-tyrosine peptide (the competitor).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through a glass fiber filter mat. The membranes and bound ligand are trapped on the filter.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor peptide. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Data Presentation: Hypothetical RBA Results

Peptide VariantReceptor TargetIC50 (nM)Ki (nM)
Native PeptideReceptor X10.55.2
D-homo-tyr PeptideReceptor X25.212.6

This table illustrates that the D-homo-tyrosine modification resulted in a ~2.4-fold decrease in binding affinity.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that provides real-time data on binding kinetics, offering deeper insight than endpoint assays like RBA.[5]

Causality Behind the Choice: SPR allows for the determination of not only the binding affinity (KD) but also the association (ka) and dissociation (kd) rate constants. This is crucial because two peptides can have the same affinity but achieve it through different kinetics (e.g., fast-on/fast-off vs. slow-on/slow-off), which has significant pharmacological implications.

Experimental Workflow: Surface Plasmon Resonance (SPR)

cluster_prep Preparation cluster_run Real-Time Measurement cluster_analysis Analysis Immobilize Immobilize purified receptor on SPR sensor chip Association Inject peptide solution (Association Phase) Immobilize->Association Prepare Prepare serial dilutions of D-homo-tyr peptide Prepare->Association Dissociation Inject running buffer (Dissociation Phase) Association->Dissociation Sensorgram Generate Sensorgram (Response vs. Time) Regeneration Inject regeneration solution to remove bound peptide Dissociation->Regeneration Regeneration->Association Next Concentration Fit Fit data to kinetic model to determine ka, kd, KD Sensorgram->Fit

Caption: General workflow for an SPR binding experiment.

Data Presentation: Hypothetical SPR Kinetic Data

Peptide Variantka (1/Ms)kd (1/s)KD (nM)
Native Peptide1.5 x 10⁵1.5 x 10⁻³10.0
D-homo-tyr Peptide0.8 x 10⁵1.2 x 10⁻³15.0

This SPR data suggests the lower affinity of the D-homo-tyrosine peptide is primarily due to a slower association rate.

Part 2: G-Protein-Mediated Functional Assays

Most peptide hormones and neurotransmitters signal through G-protein-coupled receptors (GPCRs).[6] Therefore, assessing the activation of specific G-protein pathways is the cornerstone of functional characterization.

Signaling Overview: Major GPCR Pathways

ligand Peptide Ligand receptor GPCR ligand->receptor Gs Gαs receptor->Gs Gi Gαi receptor->Gi Gq Gαq receptor->Gq AC Adenylyl Cyclase Gs->AC + cAMP cAMP ↑ AC->cAMP cAMP_down cAMP ↓ AC->cAMP_down PKA PKA cAMP->PKA Gi->AC - PLC Phospholipase C Gq->PLC + IP3 IP₃ PLC->IP3 Ca Ca²⁺ ↑ IP3->Ca

Caption: Simplified overview of the three major G-protein signaling pathways.

cAMP Second Messenger Assays (for Gαs and Gαi)

Cyclic AMP (cAMP) is a key second messenger whose production is increased by Gαs-coupled receptors and decreased by Gαi-coupled receptors.[7][8] Measuring its levels is a direct functional readout of receptor activation.

Causality Behind the Choice: cAMP assays are robust, highly amenable to high-throughput screening, and directly reflect the activation state of two major GPCR signaling arms.[9][10] Comparing results from Gαs and Gαi activation can reveal functional selectivity.

Experimental Protocol: Luminescence-Based cAMP Assay (e.g., Promega cAMP-Glo™)

  • Cell Culture: Plate cells expressing the target GPCR in a 384-well plate and incubate overnight.

  • Peptide Treatment:

    • For Gαs Agonism: Add serial dilutions of the D-homo-tyrosine peptide to the cells.

    • For Gαi Agonism: First, stimulate the cells with a fixed concentration of an adenylyl cyclase activator like forskolin to generate a high basal cAMP level. Then, add serial dilutions of the D-homo-tyrosine peptide.

  • Incubation: Incubate for an appropriate time (e.g., 15-30 minutes) at room temperature to allow for cAMP modulation.

  • Cell Lysis: Add a lysis buffer containing a component that releases cAMP.

  • cAMP Detection: Add a detection solution containing Protein Kinase A (PKA). The amount of cAMP produced is proportional to the PKA activity.[10]

  • ATP Detection: Add a Kinase-Glo® reagent to stop the PKA reaction and measure the amount of remaining ATP using a luciferase reaction. The light output is inversely proportional to the cAMP concentration.[10]

  • Data Analysis: Read luminescence on a plate reader. Plot the luminescence signal against the log peptide concentration and fit to a dose-response curve to determine EC50 (for Gαs) or IC50 (for Gαi).

Data Presentation: Hypothetical cAMP Assay Results

Peptide VariantPathwayPotency (EC50/IC50, nM)Max Efficacy (% of Control)
Native PeptideGαs Agonism5.8100%
D-homo-tyr PeptideGαs Agonism52.185%
Native PeptideGαi Agonism12.3100%
D-homo-tyr PeptideGαi Agonism15.598%

This data suggests the D-homo-tyrosine peptide is a less potent and partial agonist at the Gαs pathway but retains full potency and efficacy at the Gαi pathway, indicating a functional shift.

Calcium Mobilization Assays (for Gαq)

Gαq-coupled receptors activate Phospholipase C (PLC), which generates inositol trisphosphate (IP₃), triggering the release of intracellular calcium (Ca²⁺).[11] This rapid and transient increase in Ca²⁺ is a hallmark of Gαq activation.

Causality Behind the Choice: Calcium flux is a highly dynamic and sensitive readout of Gαq activation. The assays are kinetic, providing real-time information, and can be performed in a "no-wash" format, making them ideal for high-throughput screening.

Experimental Protocol: Fluorescent Calcium Flux Assay

  • Cell Culture: Plate cells expressing the Gαq-coupled receptor in a 384-well, black-walled, clear-bottom plate.

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid (to prevent dye extrusion). Incubate in the dark.

  • Peptide Addition: Place the plate in a fluorescence plate reader equipped with liquid handling (e.g., a FLIPR or FlexStation).

  • Measurement: Record a baseline fluorescence reading. Inject serial dilutions of the D-homo-tyrosine peptide and immediately begin measuring fluorescence intensity kinetically over 1-3 minutes.

  • Data Analysis: The change in fluorescence (peak minus baseline) corresponds to the magnitude of the calcium response. Plot this response against the log peptide concentration and fit to a dose-response curve to determine the EC50.

Data Presentation: Hypothetical Calcium Flux Results

Peptide VariantPotency (EC50, nM)Max Response (Δ RFU)
Native Peptide22.555,000
D-homo-tyr Peptide19.854,500

In this hypothetical case, the D-homo-tyrosine modification had no significant impact on Gαq-mediated signaling.

Part 3: G-Protein-Independent Signaling - The Role of β-Arrestin

Upon activation, GPCRs are phosphorylated by kinases, which promotes the binding of β-arrestin proteins. This interaction is crucial for receptor desensitization and internalization but also initiates a separate wave of G-protein-independent signaling.[12][13] Ligands that preferentially activate G-protein or β-arrestin pathways are known as "biased agonists" and represent a major frontier in drug development.[14]

β-Arrestin Recruitment Assays

These assays directly measure the interaction between the activated GPCR and β-arrestin.

Causality Behind the Choice: Quantifying β-arrestin recruitment is essential for identifying biased agonism.[15] A peptide that is potent in a G-protein assay but weak in an arrestin assay (or vice-versa) has a biased signaling profile, which could translate to a more desirable therapeutic effect with fewer side effects.

Experimental Workflow: β-Arrestin Recruitment Assay

cluster_prep Preparation cluster_run Measurement cluster_analysis Analysis Transfect Co-transfect cells with: 1. GPCR-LgBiT fusion 2. SmBiT-β-arrestin fusion Plate Plate transfected cells in 384-well plates Transfect->Plate Add_Peptide Add serial dilutions of D-homo-tyr peptide Plate->Add_Peptide Incubate Incubate to allow protein interaction Add_Peptide->Incubate Add_Substrate Add NanoLuc® substrate Incubate->Add_Substrate Read Read luminescence Add_Substrate->Read Plot Plot luminescence vs. log [peptide] Read->Plot Fit Fit dose-response curve to determine EC50 Plot->Fit

Caption: Workflow for a NanoBiT®-based β-arrestin recruitment assay.

Experimental Protocol: NanoBiT® β-Arrestin Recruitment Assay

  • Cell Engineering: Co-transfect host cells with two constructs: one for the target GPCR fused to the large subunit of NanoLuc® luciferase (LgBiT) and another for β-arrestin fused to the small subunit (SmBiT).[12]

  • Cell Culture: Plate the engineered cells in a 384-well white assay plate.

  • Peptide Treatment: Add serial dilutions of the D-homo-tyrosine peptide.

  • Incubation: Incubate for a period determined by the interaction kinetics (can be measured in real-time).

  • Detection: Add the Nano-Glo® live-cell substrate. Upon peptide-induced GPCR/β-arrestin interaction, the LgBiT and SmBiT fragments come into proximity, reconstituting a functional luciferase enzyme that generates a bright luminescent signal.

  • Data Analysis: Read luminescence and plot the signal against the log peptide concentration to determine the EC50 for β-arrestin recruitment.

Data Presentation: Hypothetical β-Arrestin Recruitment Results

Peptide VariantPotency (EC50, nM)Max Efficacy (% of Control)
Native Peptide35.2100%
D-homo-tyr Peptide150.865%

Summary and Integrated Analysis

To fully understand the impact of the D-homo-tyrosine substitution, we must synthesize the data from all assays. No single assay tells the whole story.

Comparative Assay Guide

Assay TypePrimary EndpointThroughputKey Information GainedSpecific Considerations
RBA Binding Affinity (Ki)MediumDoes it bind? How tightly?Requires radiolabeling; endpoint only.
SPR Binding Kinetics (ka, kd, KD)Low-MediumBinding dynamics (on/off rates).Requires purified protein; can be complex.
cAMP Assay Functional Potency (EC50/IC50)HighGαs/Gαi pathway activation.[9]Indirect; measures second messenger.
Calcium Flux Functional Potency (EC50)HighGαq pathway activation.Signal can be transient; requires kinetic read.
β-Arrestin Functional Potency (EC50)HighG-protein independent pathway; bias.[16]Requires engineered cell lines.

Final Analysis: By integrating these results, a researcher can build a comprehensive pharmacological profile. For our hypothetical peptide, the D-homo-tyrosine modification created a potent and selective Gαi-biased agonist with reduced activity at Gαs and β-arrestin pathways. This type of nuanced profile, only discoverable through a matrix of functional assays, is precisely what peptide engineers aim to achieve for developing safer and more effective therapeutics. The choice of which assays to run is therefore not merely a technical step but a core part of the strategic discovery process.

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